CUDC-101 is a single molecule designed to integrate multiple pharmacophores, allowing it to act as an ATP-competitive inhibitor of EGFR and HER2 receptor tyrosine kinases, while also functioning as a substrate-competitive inhibitor of HDACs [1] [2].
The table below summarizes its potency against its primary targets:
| Target | Specific Isoforms | IC50 (nM) | Biological Consequence |
|---|---|---|---|
| EGFR | HER1 | 2.4 nM [1] | Inhibits auto-phosphorylation and downstream MAPK and PI3K-AKT signaling [3] [4]. |
| HER2 | - | 15.7 nM [1] | Blocks signaling from the HER2 homodimer and heterodimer complexes [5]. |
| HDAC | Class I (HDAC1, 2, 3, 8) | 4.4 - 79.8 nM [1] | Increases histone acetylation, leading to altered gene expression, cell differentiation, and apoptosis [3] [6]. |
| Class II (HDAC4, 5, 6, 7, 9, 10) | 5.1 - 373 nM [1] |
This concurrent inhibition is strategically advantageous. HDAC inhibition can prevent the upregulation of parallel signaling pathways like HER3 and MET, which are common resistance mechanisms to EGFR-targeted therapy [5] [6]. The combination has demonstrated superior efficacy compared to single-target agents in preclinical models [6].
The anti-tumor effects of this compound have been validated across various human cancer cell lines and in vivo models. The following diagram and workflow summarize the key experimental approaches used to characterize its efficacy and mechanism of action.
Key experimental workflows for this compound
Cell Viability and Proliferation Assays
Apoptosis and Cell Cycle Analysis
Mechanistic and Pathway Analysis
In Vivo Efficacy Models
This compound serves as both a standalone therapeutic agent and a combination partner.
The multi-targeted mechanism of this compound offers a promising strategy to overcome compensatory pathways that limit the efficacy of single-target agents. Its continued investigation, particularly in rational combination therapies and in cancers with defined molecular vulnerabilities like EGFR overexpression or HDAC dependency, is a compelling area for future translational research.
CUDC-101 represents a paradigm shift from conventional, single-target cancer therapy. Its key innovation lies in its single molecule structure that integrates inhibitory activity against three distinct targets:
The synergistic effect of concurrent HDAC and EGFR/HER2 inhibition enables this compound to more effectively block primary oncogenic signals and attenuate multiple compensatory survival pathways such as AKT, HER3, and MET, which cancer cells often use to escape conventional targeted drugs [1].
The following diagram illustrates how this compound simultaneously targets multiple pathways to exert its anti-cancer effects:
The potency and selectivity of this compound have been rigorously quantified in preclinical studies.
Table 1: Primary Target Inhibition Profile of this compound (IC50) [2]
| Target | IC50 (nM) | Target Class |
|---|---|---|
| HDAC | 4.4 | Enzyme |
| HDAC1 | 4.5 | Enzyme |
| HDAC2 | 12.6 | Enzyme |
| HDAC3 | 9.1 | Enzyme |
| EGFR | 2.4 | Receptor Tyrosine Kinase |
| HER2 | 15.7 | Receptor Tyrosine Kinase |
Table 2: Selectivity of this compound (Antiproliferative Activity in Human Cancer Cell Lines) [2]
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| SK-BR-3 | Breast Cancer | 0.04 |
| HepG2 | Liver Cancer | 0.13 |
| BXPC-3 | Pancreatic Cancer | 0.27 |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.4 |
| MCF7 | Breast Cancer | 0.55 |
| HCC827 | Non-Small Cell Lung Cancer | 0.6 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 |
| CAPAN-1 | Pancreatic Cancer | 0.8 |
Preclinical studies demonstrate the broad anti-cancer activity of this compound across various cancer types, both as a single agent and in combination with standard therapies.
Multiple Myeloma: this compound inhibited proliferation and induced apoptosis in multiple myeloma cell lines and primary patient-derived CD138+ plasma cells in a time- and dose-dependent manner. It downregulated key signaling pathways (EGFR/PI3K/AKT/mTOR/ERK) and HDAC proteins (HDAC3, HDAC4, HDAC7), and induced G2/M phase cell cycle arrest. In vivo, this compound significantly inhibited tumor growth in a xenograft mouse model without affecting body weight, and showed synergistic effects with bortezomib [3].
Pancreatic Cancer: Research showed that this compound synergized with gemcitabine to significantly enhance apoptosis, suppress cell proliferation, migration, and invasion. The combination inhibited the PI3K/Akt/mTOR and Erk pathways and reversed markers of Epithelial-Mesenchymal Transition (EMT) by modulating E-cadherin, vimentin, Snail, Slug, and MMP-9. In vivo, the co-treatment group showed significant anti-tumor activity in xenograft models [4].
The transition of this compound from preclinical research to clinical evaluation has provided insights into its practical application and safety profile in humans.
A Phase I clinical trial established the feasibility of combining this compound with cisplatin and radiotherapy in patients with intermediate or high-risk Head and Neck Squamous Cell Carcinoma (HNSCC) [5] [6].
For researchers aiming to investigate this compound in the laboratory, here are detailed methodologies for key assays cited in the literature.
This protocol is used to determine the IC50 values of this compound and assess its anti-proliferative effects.
This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
This protocol is used to detect changes in protein expression and phosphorylation status in signaling pathways.
This compound stands as a pioneering multi-targeted agent whose discovery and development provide a compelling framework for surpassing conventional single-target cancer therapeutics. Its ability to simultaneously inhibit HDAC, EGFR, and HER2 has demonstrated potent anticancer activity across a broad spectrum of malignancies in preclinical models and has shown feasibility in early-stage clinical trials.
The future of this compound and similar multi-targeted paradigms will likely involve exploring alternative dosing schedules to improve tolerability, identifying predictive biomarkers for patient selection, and investigating its potential in combination with immunotherapy and other novel therapeutic modalities.
| Target | Target Type | Reported IC50 Value | Key Functional Outcome of Inhibition |
|---|---|---|---|
| EGFR (HER1) | Receptor Tyrosine Kinase | 2.4 nM [1] | Suppresses kinase activity, blocks downstream pro-survival signaling [2] [3]. |
| HER2 | Receptor Tyrosine Kinase | 16.4 nM [1] | Suppresses kinase activity [4]. |
| HDAC (Class I & II) | Enzyme | 4.5 - 13.5 nM [1] | Increases histone acetylation, modulates gene expression and non-histone protein function [2] [5]. |
CUDC-101 integrates inhibitory functional groups to concurrently block HDAC enzymatic activity and compete with ATP for binding to EGFR and HER2 receptor tyrosine kinases [1]. This coordinated inhibition disrupts multiple critical signaling networks within cancer cells.
The following diagram illustrates the integrated mechanism by which this compound simultaneously targets and inhibits key oncogenic pathways, leading to suppressed tumor growth and survival.
Integrated multi-target inhibition of this compound blocks key oncogenic pathways, leading to anti-tumor effects.
This compound has demonstrated efficacy across various cancer models, both as a single agent and in combination therapy. Key findings are consolidated in the table below.
| Cancer Model | Key Experimental Findings & Combination Synergy | Reference |
|---|
| Multiple Myeloma | • Single-agent efficacy: inhibits proliferation, induces apoptosis, causes G2/M arrest in cell lines; inhibits tumor growth in vivo. • Synergy with Bortezomib: Shows synergistic anti-myeloma effect. | [2] | | Anaplastic Thyroid Cancer (ATC) | • Single-agent efficacy: inhibits proliferation, migration, induces apoptosis; inhibits tumor growth/metastasis, prolongs survival in vivo. • Associated with increased histone acetylation (H3) and E-cadherin; reduced survivin, XIAP. | [5] | | Bladder Cancer | • Single-agent efficacy: induces cytotoxic effects, inhibits proliferation, causes cell cycle arrest and apoptosis in EGFR-overexpressing T24 cells. | [3] |
A significant clinical challenge is multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters. Research shows that:
For researchers aiming to validate the activity of this compound, here are methodologies from key studies.
The development of this compound exemplifies a rational strategy in oncology drug design: simultaneously targeting multiple interconnected oncogenic pathways to enhance efficacy and overcome resistance [7]. Future work will likely focus on:
The available pharmacokinetic (PK) data for this compound is primarily derived from preclinical studies and early-phase clinical trials. Key parameters are summarized below:
| Parameter | Value / Observation | Context / Condition |
|---|---|---|
| Analytical Method | LC-MS (SIM mode); LLOQ: 5.0 ng/mL in rat plasma [1] | Protein precipitation with 100 µL rat plasma |
| Maximum Tolerated Dose (MTD) | 275 mg/m² (as single agent); MTD confirmed at same dose with cisplatin-RT [2] [3] | Intravenous, thrice weekly (M/W/F) |
| Accumulation | Low accumulation observed [2] [3] | With thrice-weekly dosing regimen |
| Metabolite | CUDC-101Met-M1 identified [2] | Pharmacokinetic sampling in clinical trial |
This compound is a first-in-class, small-molecule, multi-targeted inhibitor. Its pharmacodynamic (PD) profile demonstrates simultaneous action on key oncology targets.
| Aspect | Detail |
|---|---|
| Molecular Targets | HDACs (IC₅₀ = 4.4 nM), EGFR (auto-phosphorylation, IC₅₀ = 2.4 nM), HER2 [1] [4]. |
| Direct Consequences | - HDAC Inhibition: Increased histone acetylation (Ac-H3, Ac-H4) [5].
The following diagram illustrates the core multi-target mechanism of action of this compound and its downstream effects on cancer cell survival and proliferation:
This compound simultaneously inhibits HDAC and EGFR/HER2, triggering cascading effects that lead to cancer cell death.
Detailed methodologies are crucial for experimental reproducibility. Below are protocols for common assays used in this compound research.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
This protocol details the quantification of this compound in biological matrices for pharmacokinetic studies.
While preclinical data is robust, clinical development of this compound has faced challenges.
| Cancer Type / Model | Key Findings / Endpoints | Experimental System | Citation |
|---|---|---|---|
| Prostate Cancer (CRPC) | Inhibited full-length AR & AR-V7 activity; Reduced tumor growth in vivo | 22Rv1 xenograft in mice (castrated SCID) | [1] |
| Multiple Myeloma | Synergistic effect with bortezomib; Induced G2/M cell cycle arrest & apoptosis | MM cell lines & xenograft model | [2] |
| Bladder Cancer | Induced cytotoxic effects & apoptosis; Inhibited proliferation (dose-dependent) | EGFR-overexpressing T24 cell line | [3] |
| Head and Neck Cancer | Established MTD of 275 mg/m² in combination with cisplatin & radiotherapy | Phase I Clinical Trial (Human patients) | [4] |
This compound's anti-cancer activity stems from its ability to concurrently inhibit key oncogenic drivers. The diagram below maps its primary targets and downstream effects on cancer cell processes.
This compound simultaneously inhibits HDAC, EGFR, and HER2, disrupting multiple cancer pathways [1] [2] [5].
This compound represents a promising strategy for overcoming resistance to single-target agents, particularly for heterogeneous and resistant tumors. Future work should focus on developing optimized dosing schedules to improve tolerability and exploring its synergy with a wider range of standard chemotherapies and immunotherapies [2] [4].
The table below summarizes key toxicity findings from recent preclinical studies on CUDC-101.
| Cancer Model / Cell Line | Reported IC₅₀ / Effective Dose | Key Toxicological Findings & Mechanisms | Citation |
|---|
| Breast Cancer (MCF-7, MDA-MB-231, MCF-10A) | MCF-7: 0.31 µM MDA-MB-231: 0.60 µM MCF-10A: 2.70 µM | Higher IC₅₀ in non-tumorigenic MCF-10A suggests a potential therapeutic window. Induces DNA damage (γ-H2AX foci), apoptosis, and G2/M cell cycle arrest, especially in triple-negative MDA-MB-231 cells. [1] [2] | | | Multiple Myeloma (MM) | Varies by cell line (e.g., ~0.5 µM for ARP-1 at 48h) | Induces apoptosis in MM cells with limited cytotoxicity to healthy donor PBMCs. In vivo, 30 mg/kg daily inhibited tumor growth in a mouse xenograft model without significant body weight loss. [3] | | | Non-Small Cell Lung Cancer (EGFR L861Q mutant) | Sub-micromolar range (e.g., 0.4 µM used in assays) | Inhibits proliferation and induces apoptosis by suppressing ERK and AKT signaling pathways. Suggests a potential therapeutic option for this specific mutation. [4] | | | Head and Neck Cancer (Clinical Trial) | MTD: 275 mg/m² (with cisplatin & radiation) | Phase 1 trial established MTD. Adverse events led to drug discontinuation in 5 of 12 patients, suggesting a need for alternative dosing schedules. [5] | |
Here are the methodologies used in the cited studies to generate the safety and efficacy data.
This protocol was used across multiple studies to determine the potency of this compound. [4] [1] [2]
This method quantifies programmed cell death. [4] [3]
This assay measures DNA double-strand breaks, a marker of genotoxicity and radiation sensitization. [1] [2]
This compound is a multi-target inhibitor designed to simultaneously block several key oncogenic pathways. The diagram below illustrates its primary mechanisms of action and downstream effects that contribute to its efficacy and toxicity.
This compound's multi-target action simultaneously inhibits HDACs, EGFR/HER2, and AR, leading to synergistic anti-tumor effects like DNA damage, apoptosis, and cell cycle arrest. [5] [3] [6] This multi-target mechanism underpins both its efficacy and its toxicity profile, as it affects fundamental cellular processes in both cancerous and normal cells.
The available data suggests that this compound is a promising multi-target agent whose preclinical toxicity profile is manageable and consistent with its mechanism of action. Future work should focus on optimizing dosing regimens and further exploring its potential in cancers with specific mutations, such as EGFR L861Q in NSCLC. [4]
The table below summarizes the key quantitative data from phase I clinical trials for this compound.
| Parameter | Value (Monotherapy, 275 mg/m²) | Value (with Chemoradiation, 275 mg/m²) | Comments |
|---|---|---|---|
| Recommended Dose | 275 mg/m² [1] | 275 mg/m² [2] [3] | Maximum Tolerated Dose (MTD) |
| Terminal Elimination Half-Life (t₁/₂) | 4.4 hours [1] | Information not specified in results | Measured at MTD |
| Maximum Concentration (Cmax) | 9.3 mg/L [1] | Information not specified in results | Measured at MTD |
| Area Under Curve (AUC) | 9.95 h·μg/mL [1] | Information not specified in results | Measured at MTD |
| Clearance (CL) | 51.2 L/h [1] | Information not specified in results | Measured at MTD |
| Volume of Distribution (Vdss) | 39.6 L [1] | Information not specified in results | Measured at MTD |
| Low Accumulation | Not observed [1] | Suggested [2] [3] | With thrice-weekly dosing |
| Known Metabolite | CUDC-101Met-M1 [2] | CUDC-101Met-M1 [2] | Identified in pharmacokinetic analysis |
The pharmacokinetic data was generated through standardized clinical trial methodologies:
While the exact metabolic pathway for this compound is not yet published, we can infer based on general drug metabolism principles and the chemical structure of HDAC inhibitors.
Inferred metabolic pathway of this compound, highlighting known and potential steps.
To fill the existing data gaps, you could consider the following experimental approaches:
The following table outlines the key chemical and physical characteristics of CUDC-101.
| Property | Description |
|---|---|
| Chemical Name | Not specified in search results, referred to as this compound. |
| CAS Number | 1012054-59-9 [1] |
| Molecular Formula | C₂₄H₂₆N₄O₄ [2] |
| Molecular Weight | 434.49 g/mol [2] |
| Solubility | Soluble in DMSO [3] [2]. Insoluble in water and ethanol [2]. |
| Physical Form | White to off-white solid [3] |
| Storage | -20°C [3] |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO [3] |
For research use, specific protocols have been established to evaluate the efficacy of this compound.
This protocol determines the concentration of this compound that inhibits 50% of cell proliferation [4] [1] [2].
This method evaluates how this compound enhances the effect of radiotherapy [4].
The experimental workflow for these key assays can be visualized as follows:
This compound's multi-target nature makes it a promising candidate for overcoming resistance in difficult-to-treat cancers.
Mechanism of Action: this compound is a first-in-class, multi-targeted inhibitor that concurrently blocks Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and HER2 signaling pathways [1] [2]. This simultaneous action results in enhanced anticancer effects, including the induction of apoptosis, inhibition of cell proliferation, and impairment of cell migration [1] [3].
Key Administration Parameters: The table below summarizes the core parameters for administering this compound in mouse xenograft models as reported in recent literature.
| Parameter | Typical Specification | Reported Variations / Notes |
|---|---|---|
| Recommended Dose | 30 mg/kg [3] | 25 mg/kg [2]; 120 mg/kg (in other cancer models) [2]. |
| Dosing Frequency | Daily [3] | -- |
| Route of Administration | Intravenous (IV) [2] | -- |
| Vehicle Solution | CMC-Na suspension [2] | Prepared as a homogeneous suspension at ≥5 mg/mL [2]. |
| Treatment Duration | 14 days [3] [4] | -- |
The following diagram illustrates the molecular mechanism of this compound and a general workflow for an in vivo efficacy study:
Studies consistently demonstrate that this compound monotherapy effectively inhibits tumor growth and significantly prolongs survival in various xenograft models, including anaplastic thyroid cancer and multiple myeloma [1] [3]. The anti-tumor effect is mechanistically linked to increased histone acetylation, induction of apoptosis, and cell cycle arrest [1] [3].
A promising strategy is combining this compound with other agents. Research shows synergistic anti-cancer effects when this compound is paired with:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further information on specific combination studies or analytical techniques, please feel free to ask.
Multiple myeloma (MM) is the second most common hematological malignancy worldwide, characterized by the uncontrolled proliferation of monoclonal plasma cells in the bone marrow. Despite significant therapeutic advances, including the introduction of proteasome inhibitors like bortezomib, treatment resistance remains a major clinical challenge with most patients eventually experiencing disease progression. The multi-target inhibitor CUDC-101 represents a novel therapeutic approach that simultaneously targets key signaling pathways involved in myeloma pathogenesis and treatment resistance. Preclinical studies have demonstrated that this compound exhibits significant anti-myeloma activity both as a single agent and in combination with bortezomib, where it produces synergistic effects through coordinated regulation of cell cycle progression and apoptosis induction.
This report provides comprehensive application notes and detailed experimental protocols for investigating the synergistic combination of this compound and bortezomib in multiple myeloma models. The data presented herein establish a strong rationale for this drug combination, demonstrating enhanced efficacy through dual-pathway inhibition and providing methodologies suitable for both mechanistic studies and preclinical efficacy evaluation. The synergistic interaction between these agents offers the potential to overcome drug resistance while potentially allowing for dose reduction of individual drugs, which may translate into improved therapeutic outcomes and reduced toxicity profiles in the clinical setting.
This compound is a first-in-class small molecule inhibitor that simultaneously targets multiple key signaling pathways in cancer cells:
Bortezomib is an established proteasome inhibitor with proven clinical efficacy in multiple myeloma:
The combination of this compound and bortezomib produces synergistic anti-myeloma effects through coordinated modulation of complementary signaling pathways and cellular processes. The molecular basis for this synergy involves several key mechanisms:
The following diagram illustrates the key signaling pathways affected by the this compound and bortezomib combination and their interrelationships:
Figure 1: Signaling Pathways in this compound and Bortezomib Synergy. This diagram illustrates the key molecular pathways modulated by the this compound and bortezomib combination in multiple myeloma cells. This compound inhibits EGFR and HDAC signaling, while bortezomib targets the 26S proteasome. Their coordinated action converges on cell cycle arrest and apoptosis induction, producing synergistic anti-myeloma effects.
Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound and Bortezomib in Multiple Myeloma Models
| Multiple Myeloma Model | Treatment | Cell Viability Reduction | Apoptosis Induction | Key Molecular Markers | Citation |
|---|---|---|---|---|---|
| Six human MM cell lines (AMO1, ARP-1, CAG, L363, LP-1, OPM2) | This compound (single agent) | 40-80% (time- and dose-dependent) | Significant increase in TUNEL-positive cells | Dose-dependent cleavage of PARP, caspase-3, caspase-9; ↑ BAX; ↓ BCL-XL | [1] |
| ARP-1 and CAG cell lines | This compound + Bortezomib | Synergistic effect (CI < 1) | Enhanced apoptotic population vs single agents | Enhanced cleavage of apoptosis markers | [1] [5] |
| Primary CD138+ MM cells from patients | This compound (single agent) | Not reported | Significant apoptosis induction | Similar apoptosis pattern to cell lines | [1] |
| Healthy donor PBMCs | This compound (single agent) | Minimal cytotoxicity | Not significant | No substantial apoptosis | [1] |
Table 2: Cell Cycle Effects and Signaling Pathway Modulation by this compound and Bortezomib
| Parameter | This compound Alone | Bortezomib Alone | This compound + Bortezomib | Citation |
|---|---|---|---|---|
| Cell Cycle Effects | High concentrations cause sub-G1 and G2 phase arrest | Not specifically reported | Enhanced G2/M phase blockade | [1] |
| Cycle Regulators | ↑ P21, P27; ↓ CDC2, cyclin B1 | Not reported | Enhanced modulation of cycle regulators | [1] [5] |
| EGFR/PI3K Pathway | ↓ p-EGFR, PI3K, p-AKT, p-mTOR, p-ERK | Not reported | Not specifically reported | [1] |
| HDAC Signaling | ↓ HDAC3, HDAC4, HDAC7 protein levels | Not reported | Not specifically reported | [1] |
| In Vivo Efficacy | Significant tumor growth inhibition | Not reported | Enhanced anti-tumor effect | [1] |
The following diagram illustrates the complete experimental workflow for evaluating the this compound and bortezomib combination in multiple myeloma:
Figure 2: Experimental Workflow for Combination Studies. This diagram outlines the comprehensive experimental approach for evaluating the synergistic effects of this compound and bortezomib in multiple myeloma, encompassing both in vitro and in vivo studies with corresponding analytical methods.
This compound is a first-in-class multi-target inhibitor that simultaneously blocks histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) signaling pathways [1] [2]. This concurrent inhibition creates a synergistic anti-tumor effect by targeting multiple oncogenic pathways, making it particularly effective against heterogeneous and resistant cancers [2].
Molecular mechanisms through which this compound induces apoptosis and cell cycle disruption include:
Research demonstrates this compound efficacy across diverse cancer types:
Table 1: Representative Cell Lines Responsive to this compound
| Cancer Type | Cell Lines | Key Genetic Features | Reference |
|---|---|---|---|
| Anaplastic Thyroid Cancer | 8505C, C-643, SW-1736 | BRAF V600E, HRAS, TP53 mutations | [3] [2] |
| Multiple Myeloma | ARP-1, CAG | EGFR overexpression | [1] |
| Non-Small Cell Lung Cancer | H3255, PC-9 | EGFR L861Q mutations | [4] |
| Bladder Cancer | T24 | EGFR overexpression | [5] [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | EGFR overexpression | [7] |
Table 2: this compound Treatment Parameters Across Cancer Models
| Parameter | Concentration Range | Treatment Duration | Key Observations |
|---|---|---|---|
| Monotherapy | 0.16-2.0 μM | 24-72 hours | Dose-dependent apoptosis induction [1] [4] |
| Combination with Carfilzomib | 0.4-2.0 μM + 4-14 nM | 24-48 hours | Synergistic effect (CI<1) in ATC [3] [8] |
| Combination with Bortezomib | Not specified | 24 hours | Synergistic anti-myeloma effect [1] |
| Combination with Radiation | 0.16-20 μM | 24h pre-irradiation | Enhanced radiation response [7] |
Method 1: Annexin V-FITC/Propidium Iodide Staining with Flow Cytometry
Method 2: Western Blot Analysis of Apoptotic Markers
PI Staining with Flow Cytometry
Table 3: Expected Experimental Outcomes with this compound Treatment
| Parameter | Expected Effect | Time Frame | Mechanistic Insight |
|---|---|---|---|
| Apoptosis | Increase in Annexin V+ cells (20-60%) | 24-48 hours | Caspase-dependent pathway activation [1] |
| Cell Cycle | G2/M phase accumulation (2-3 fold increase) | 24 hours | CDC2 and cyclin B1 downregulation [1] |
| Molecular Markers | Increased p21, cleaved PARP, cleaved Caspase-3 | 12-24 hours | Dual HDAC and EGFR pathway modulation [3] [1] |
| Pathway Inhibition | Reduced pEGFR, pAKT, pERK | 6-24 hours | Multi-target inhibition [1] [4] |
The following diagram illustrates the main signaling pathways targeted by this compound and the subsequent cellular responses that can be measured using the protocols above:
This compound represents a first-in-class multi-targeted inhibitor that simultaneously blocks key oncogenic pathways in cancer cells. This small molecule exhibits a unique triple mechanism of action by inhibiting histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) activities. The rational design of this compound addresses the challenge of tumor heterogeneity and resistance to single-target agents by concurrently targeting multiple signaling nodes that drive cancer progression and survival. Bladder cancer frequently demonstrates EGFR overexpression which correlates with disease progression and poor prognosis, making it an attractive therapeutic target for this compound intervention. [1] [2]
The molecular synergy achieved by this compound stems from its coordinated effects on epigenetic regulation and receptor tyrosine kinase signaling. HDAC inhibition induces chromatin remodeling and reactivates silenced tumor suppressor genes, while concurrent EGFR/HER2 blockade directly inhibits pro-survival signaling cascades. This coordinated action results in enhanced anticancer effects compared to single-pathway inhibition, as demonstrated in various solid tumors including bladder, anaplastic thyroid, and head and neck cancers. [2] [3]
Table 1: this compound Target Inhibition Profile
| Target | IC₅₀ Value | Cellular Function |
|---|---|---|
| HDAC | 4.4 nM | Chromatin remodeling, gene expression |
| EGFR | 2.4 nM | Cell proliferation, survival signaling |
| HER2 | 15.7 nM | Dimerization signaling, cell growth |
| HDAC1 | 4.5 nM | Core histone deacetylation |
| HDAC3 | 9.1 nM | Transcriptional regulation |
| HDAC6 | 5.1 nM | Cytoskeletal regulation, cell motility |
The T24 bladder cancer cell line serves as an appropriate model for investigating EGFR-targeted therapies. To establish EGFR-overexpressing (EGFR-OE) variants, researchers employ lentiviral transduction using pLenti-EF1α plasmids containing wild-type EGFR genes, together with psPAX2 and pMD2.G packaging plasmids at 1:1:1 molar ratios. Transfection is performed using cationic polymer reagents when 293T cells reach 80% confluency, with viral supernatants collected 48 hours post-transfection for subsequent T24 cell infection. [1] [5]
Culture conditions require precise maintenance for experimental consistency:
Following blasticidin selection (14 days), successful EGFR overexpression must be confirmed through western blot analysis for EGFR protein expression and functional assays demonstrating enhanced EGFR signaling capability. The EGFR-OE cells should exhibit increased sensitivity to EGFR-dependent growth factors and corresponding activation of downstream signaling pathways compared to parental T24 cells. [1]
The MTT assay provides a reliable method for quantifying this compound cytotoxicity in bladder cancer models. The standardized protocol involves:
This compound demonstrates dose-dependent cytotoxicity against bladder cancer cells, with EGFR-OE lines typically showing enhanced sensitivity compared to parental cells. The compound effectively inhibits growth vitality and proliferation across multiple human cancer cell lines with IC₅₀ values ranging from 0.04 μM to 0.80 μM. [1] [4]
Table 2: this compound Efficacy in Bladder Cancer Models
| Experimental Assessment | Key Findings | Significance |
|---|---|---|
| Cytotoxicity (MTT) | Dose-dependent reduction in viability | IC₅₀ values establish potency |
| Proliferation (EdU) | Decreased DNA synthesis in S-phase | Direct anti-proliferative effect |
| Cell Cycle Analysis | G1 phase arrest | Prevents cell cycle progression |
| Apoptosis (Annexin V) | Caspase-dependent cell death | Induces programmed cell death |
| Morphological Changes | Altered cytoskeleton and microfilaments | Disrupts cellular architecture |
| Migration/Invasion | Reduced metastatic potential | Suppresses key metastatic behaviors |
The 5-ethynyl-2'-deoxyuridine (EdU) assay provides specific measurement of DNA synthesis and cell proliferation:
This assay typically reveals significant reduction in EdU-positive cells following this compound treatment, demonstrating potent inhibition of bladder cancer cell proliferation in both dose-dependent and time-dependent manners. [1]
RNA sequencing provides comprehensive insights into this compound-induced transcriptional changes:
This approach identifies this compound-mediated alterations in apoptotic regulators, cell cycle controllers, and epithelial-mesenchymal transition markers, providing systems-level understanding of its mechanisms. [1]
Cell cycle distribution is assessed using propidium iodide staining and flow cytometry:
Apoptosis measurement employs Annexin V-FITC/PI dual staining:
The molecular effects of this compound on key oncogenic pathways can be visualized through the following mechanism:
Diagram 1: this compound integrated mechanism targeting HDAC, EGFR, and HER2 pathways in bladder cancer cells
In vivo studies demonstrate that this compound effectively inhibits tumor growth and suppresses metastasis in xenograft models. Administration at 120 mg/kg daily in liver tumor models induced more significant tumor regression than maximum tolerated doses of erlotinib (25 mg/kg/day) or equimolar vorinostat (72 mg/kg/day). Response to this compound in vivo correlates with increased histone H3 acetylation and reduced survivin nuclear expression in tumor tissues. [2] [4]
The compound's favorable preclinical safety profile was observed in Phase I clinical trials, showing no effect on normal urinary tract epithelial cells at therapeutic concentrations, suggesting a potential therapeutic window for bladder cancer applications. [1] [2]
While this compound has undergone Phase I evaluation in solid tumors, current bladder cancer clinical trials are investigating other targeted approaches:
These trials represent the evolving landscape of targeted therapies in bladder cancer, where this compound could potentially find application in EGFR-overexpressing subtypes.
This compound represents a promising multi-targeted approach for addressing EGFR-driven bladder cancer. Its simultaneous inhibition of HDAC, EGFR, and HER2 pathways provides a mechanistic advantage over single-target agents, particularly in overcoming drug resistance and suppressing metastatic behaviors. The experimental protocols outlined here provide researchers with comprehensive tools to investigate this compound efficacy and mechanisms in relevant bladder cancer models.
The synergistic action of this compound across multiple oncogenic pathways supports its potential therapeutic utility, especially for bladder cancers characterized by EGFR overexpression and resistance to conventional therapies. Further investigation is warranted to explore combination strategies and biomarker-driven patient selection for this innovative therapeutic approach. [1] [2] [3]
CUDC-101 represents a first-in-class multi-target inhibitor that simultaneously blocks histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) signaling pathways. This unique mechanism of action makes it particularly promising for combination approaches with radiation therapy, especially in aggressive cancer types with limited treatment options. Recent evidence demonstrates that proton irradiation offers superior dose distribution compared to conventional X-ray therapy, potentially enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues. The combination of this compound with proton irradiation has emerged as a novel therapeutic strategy that not only enhances tumor cell killing but also significantly reduces the migration and invasion capacity of resistant cancer cells, potentially addressing the critical challenge of metastasis in cancer treatment.
The following application notes and protocols provide researchers and drug development professionals with comprehensive methodological guidance and technical specifications for evaluating the anti-migratory effects of this compound in combination with proton irradiation. This document synthesizes recent preclinical findings, with particular emphasis on standardized experimental workflows, quantitative data analysis, and visualization techniques that facilitate the translation of basic research findings into clinically relevant applications. Special attention is given to triple-negative breast cancer models, which represent a particularly aggressive subtype with high metastatic potential and limited targeted therapy options.
This compound exerts its anti-cancer effects through simultaneous targeting of both epigenetic regulation and growth factor signaling pathways. As a multi-target inhibitor, it directly inhibits HDACs (classes I, II, and IV), EGFR, and HER2 with nanomolar potency. The HDAC inhibitory activity increases acetylation of histones and other proteins, leading to altered gene expression and cellular processes, while the concurrent EGFR/HER2 inhibition blocks downstream pro-survival signaling pathways including MAPK and PI3K/AKT cascades. This coordinated dual mechanism results in enhanced antitumor activity compared to single-target agents and creates multiple avenues for synergy with radiation therapy [1].
The combination of this compound with proton irradiation creates a synergistic therapeutic effect that extends beyond direct cytotoxicity to significantly impact cellular migration and invasion capabilities. Proton irradiation alone has demonstrated differential effects on cancer cell migration depending on the cell type, with some studies showing inhibition of migration and invasion in certain cancer models. When combined with this compound, proton irradiation enhances DNA damage persistence, as evidenced by increased γ-H2AX foci, and promotes cell cycle arrest at the G2/M phase where cells are most vulnerable to radiation-induced damage. This combination also modulates key regulators of epithelial-to-mesenchymal transition (EMT), including increased E-cadherin expression and decreased N-cadherin, vimentin, and β-catenin levels, resulting in suppressed migratory and invasive phenotypes [2] [1].
The following diagram illustrates the key molecular mechanisms and signaling pathways through which this compound exerts its anti-migratory effects in combination with proton irradiation:
Figure 1: this compound targets multiple signaling pathways to inhibit cancer cell migration when combined with proton irradiation. The diagram illustrates how this compound simultaneously inhibits HDAC and EGFR/HER2 signaling, while proton irradiation induces DNA damage and cell cycle arrest. Their combination leads to reduced expression of mesenchymal markers (N-cadherin, vimentin), increased epithelial markers (E-cadherin), and ultimately suppressed migration and invasion [2] [3] [1].
Cell Lines and Culture: The triple-negative breast cancer cell line MDA-MB-231 has been extensively used for migration and invasion studies with this compound. Additional breast cancer lines include MCF-7 (ER-positive) and spontaneously immortalized MCF-10A cells as non-tumorigenic controls. MDA-MB-231 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 μg/mL penicillin, and 100 μg/mL streptomycin. MCF-7 and MCF-10A cells are maintained in DMEM-F12 medium with the same supplements, with MCF-10A medium additionally containing epidermal growth factor (EGF, 20 ng/mL) and hydrocortisone (0.5 mg/mL). All cell lines are incubated at 37°C in a humidified 5% CO₂ atmosphere and subcultured at 80% confluence [2].
Drug Preparation and Treatment: this compound is prepared as a 1 mM stock solution in dimethylsulfoxide (DMSO) and stored at -80°C for long-term storage. For experiments, cells are pre-treated with this compound at the predetermined IC₅₀ concentration (0.60 μM for MDA-MB-231, 0.31 μM for MCF-7, and 2.70 μM for MCF-10A) for 24 hours prior to irradiation. This pre-treatment timing has been optimized through sequential administration studies, demonstrating that 24-hour pre-treatment results in the most significant reduction in cell survival compared to other timepoints [3].
Irradiation Parameters: Proton irradiations are performed using 148 MeV mid-spread-out Bragg peak (SOBP) beams with a 2.5 cm SOBP produced through a 2D range modulator. Cells are exposed after 11 cm of solid water slabs, corresponding to 11.45 cm of water. For reference radiation, 250 kVp X-rays are delivered at a mean dose rate of 0.69 Gy/min at a Source Surface Distance (SSD) of 50 cm. Both irradiation types are typically administered at doses of 2 Gy and 6 Gy for migration studies, with cells irradiated in 5 mL media in T25 flasks [2] [3].
Wound Healing Assay: This method measures two-dimensional cell migration capacity. Cells are seeded in 2-well culture inserts and allowed to reach 80% confluency. After pre-treatment with this compound for 24 hours, cells are irradiated and the inserts are immediately removed to create a defined cell-free gap. Time-lapse imaging is performed using live imaging systems (such as CytoSMART) at 0 hours (immediately after insert removal) and every 4 hours for 24 hours. Images are analyzed using ImageJ processing software (Version 1.54i) to quantify the percentage of wound closure over time [2].
Trans-well Invasion Assay: This method evaluates the capacity of cells to invade through extracellular matrix components. Geltrex basement membrane matrix (50 μL) is carefully added to the upper chamber of 8μm pore trans-well inserts using pre-cooled pipette tips and allowed to solidify at 37°C for 30 minutes. Cells are harvested using serum-free media, and 500 μL of cell suspension is added to the upper chamber. The lower chamber is filled with complete media containing 10% FBS as a chemoattractant. After 24 hours of incubation, non-invading cells are removed from the upper surface, and invaded cells on the lower surface are fixed, stained, and counted under a microscope. Multiple fields are analyzed per membrane to ensure statistical robustness [2].
Figure 2: Experimental workflow for evaluating the effects of this compound and proton irradiation on cancer cell migration and invasion. The process begins with cell culture and drug preparation, followed by 24-hour pre-treatment with this compound, irradiation, and subsequent migration/invasion assays. Quantitative analysis is performed using specialized software to determine treatment efficacy [2] [3].
Table 1: Anti-migratory effects of this compound and proton irradiation in breast cancer cell lines
| Cell Line | Treatment | Migration Reduction | Invasion Reduction | Key Observations |
|---|---|---|---|---|
| MDA-MB-231 (TNBC) | This compound (0.60 µM) monotherapy | Significant reduction | Significant reduction | Benefit as monotherapy in aggressive subtype [2] |
| Proton (6 Gy) monotherapy | Significant reduction | Not reported | Dose-dependent effect observed [2] | |
| This compound + Proton (6 Gy) | Potent inhibition | Potent inhibition | Most effective combination [2] | |
| MCF-7 (ER+) | Proton (2 Gy) monotherapy | Significant reduction | Not reported | Effective even at lower doses [2] |
| Proton (6 Gy) monotherapy | Significant reduction | Not reported | Consistent effect at higher doses [2] | |
| SAHA + X-rays | Promoted migration | Not reported | Contrasting effects between HDAC inhibitors [2] |
Table 2: IC₅₀ values and radiation enhancement parameters for this compound
| Parameter | MDA-MB-231 | MCF-7 | MCF-10A |
|---|---|---|---|
| This compound IC₅₀ | 0.60 µM | 0.31 µM | 2.70 µM |
| Proton RBE₁₀ | 1.31 | 1.51 | 1.20 |
| Proton RBE with this compound | Enhanced | 1.34 (from 1.15) | 1.34 (from 1.20) |
| X-ray SER | 2.09 | 1.16 | 1.10 |
| Proton SER | 1.77 | 1.50 | 1.23 |
RBE = Relative Biological Effectiveness; SER = Sensitization Enhancement Ratio [3]
The combination of This compound with proton irradiation demonstrates particularly strong effects in triple-negative breast cancer cells (MDA-MB-231), which represent an aggressive subtype with high metastatic potential. In this cell line, this compound monotherapy already shows significant anti-migratory activity, while proton monotherapy at higher doses (6 Gy) also reduces migration. The combination therapy results in potent inhibition of both migration and invasion capabilities. Interestingly, in MCF-7 cells, proton irradiation alone shows significant anti-migratory effects even at lower doses (2 Gy), highlighting cell-type-specific responses to radiation. The contrasting promigratory effect observed with SAHA (another HDAC inhibitor) in combination with X-rays in MCF-7 cells underscores the unique advantage of this compound's multi-targeting approach compared to single-mechanism HDAC inhibitors [2].
The radiation enhancement properties of this compound are evidenced by the increased relative biological effectiveness (RBE) and sensitization enhancement ratios (SER) across all tested cell lines. The higher SER values for X-rays compared to protons in MDA-MB-231 cells (2.09 vs 1.77) suggest that the differential effect of radiation type might be partially obscured by the strong effect of this compound in this cell line. Importantly, this compound demonstrates a favorable therapeutic index, with significantly higher IC₅₀ values in the non-tumorigenic MCF-10A cell line compared to cancerous cells, indicating selective toxicity toward malignant cells [3].
For researchers implementing the Graphviz diagrams included in this protocol, the following technical specifications ensure optimal visualization and compliance with presentation standards:
Color Scheme and Contrast Requirements: All diagrams must adhere to the specified color palette (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) with sufficient contrast between foreground and background elements. For nodes containing text, the fontcolor attribute must be explicitly set to ensure high readability against the node's fillcolor. The contrast ratio should exceed 4.5:1 for standard text to meet accessibility guidelines. For example, when using #FBBC05 (yellow) as a background color, #202124 (dark gray) should be used for text rather than #FFFFFF (white) which provides insufficient contrast [4] [5].
Layout and Typography: Diagrams should be configured with a maximum width of 760px for optimal presentation in both digital and print formats. The rankdir attribute determines the overall direction of the graph (TB for top-bottom, LR for left-right). Fonts should be set to Arial or similar sans-serif typefaces for improved legibility at small sizes. The labeldistance attribute for edge labels must be set to values greater than 2.0 to ensure proper separation between text and connecting lines, preventing visual clutter and maintaining clear association between labels and their corresponding elements [6].
HTML-Like Labels and Advanced Features: For complex node labels requiring formatted text, Graphviz supports HTML-like labels when using shape=none and enclosing labels in <...> instead of quotes. This enables advanced formatting including font attributes, color changes within a single label, and table structures. However, researchers should note that these features require Graphviz versions newer than mid-November 2003, with specific formatting elements (bold, italic, underline) available only in versions after October 2011. The shape=plain attribute is particularly useful for HTML-like labels as it sets the node size to be entirely determined by the label content without additional padding or margins [5].
The combination of This compound with proton irradiation represents a promising therapeutic approach that not only enhances direct tumor cell killing but also significantly inhibits the migration and invasion capacity of aggressive cancer cells. The multi-target mechanism of this compound, simultaneously addressing HDAC, EGFR, and HER2 signaling pathways, provides a comprehensive molecular intervention that complements the physical advantages of proton therapy. The experimental protocols outlined in this document provide researchers with robust, reproducible methods for evaluating this combination therapy, with particular relevance for triple-negative breast cancer and other aggressive malignancies with high metastatic potential.
Future research directions should focus on in vivo validation of these findings using appropriate animal models, exploration of additional cancer types, and investigation of potential biomarkers that could predict response to this combination therapy. Additionally, the optimization of treatment sequencing and dosage parameters in more complex, three-dimensional culture systems would further enhance the clinical translatability of these findings. As proton therapy facilities become more widely available, the combination with molecularly targeted agents like this compound offers an exciting avenue for improving outcomes in difficult-to-treat cancers.
The table below summarizes the half-maximal inhibitory concentration (IC50) of this compound from various studies, demonstrating its efficacy across different cancer cell lines.
| Cancer Type | Cell Line | Key Genetic Features | IC50 Value (μM) | Experimental Context | Citation |
|---|---|---|---|---|---|
| Anaplastic Thyroid Cancer | 8505c | Multiple driver mutations (BRAF V600E, TP53) | 0.15 | qHTS, 72-hr proliferation assay [1] | |
| Anaplastic Thyroid Cancer | C-643 | Multiple driver mutations (HRAS G13R, TP53) | 1.66 | qHTS, 72-hr proliferation assay [1] | |
| Anaplastic Thyroid Cancer | SW-1736 | Multiple driver mutations (PIK3R2 S313P, TP53) | 1.66 | qHTS, 72-hr proliferation assay [1] | |
| Non-Small Cell Lung Cancer (NSCLC) | H3255L861Q | EGFR L861Q mutation | 0.4 - 1.6 (Effective range) | MTT assay, 48-hr treatment [2] | |
| Non-Small Cell Lung Cancer (NSCLC) | PC-9L861Q+19del | EGFR L861Q & Exon 19 deletion | 0.4 - 1.6 (Effective range) | MTT assay, 48-hr treatment [2] | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Triple-negative, EGFR over-expressed | ~2.5 | MTT assay, 72-hr treatment [3] | |
| Breast Cancer | MCF-7 | Hormone receptor-positive | ~5.0 | MTT assay, 72-hr treatment [3] | |
| Bladder Cancer | T24-EGFR-OE | EGFR-overexpressing | ~1.0 | MTT assay, 48-hr treatment [4] |
Here are the standardized methodologies used in recent studies to generate the above data.
This protocol is used to determine IC50 values and assess the cytotoxic effects of this compound [2] [3] [4].
This protocol is used to evaluate the long-term clonogenic potential of cells after this compound treatment, often in combination with radiation [3].
This protocol is used to quantify this compound-induced programmed cell death [2] [4].
The following diagrams, generated using Graphviz, illustrate the multi-target mechanism of this compound and a generalized workflow for conducting the dose-response and mechanism studies.
This diagram illustrates how this compound simultaneously inhibits key oncogenic pathways [1] [3] [4].
This diagram outlines the key steps for a comprehensive dose-response and mechanism study [2] [3] [4].
Current research indicates that this compound is a potent multi-targeted agent with promising efficacy in various cancer models:
I hope this consolidated application note provides a robust foundation for your research. Should you require further details on a specific assay or cancer model, please feel free to ask.
1. Background and Principle CUDC-101 is a multi-target inhibitor that simultaneously blocks Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways [1] [2]. Pre-clinical studies demonstrate its potent anti-proliferative and pro-apoptotic effects on various cancers, including multiple myeloma (MM) [1]. The drug operates by inhibiting key oncogenic pathways and inducing G2/M phase cell cycle arrest, providing a rationale for its investigation in MM treatment strategies [1].
2. Key Experimental Findings Recent research indicates that this compound is effective against MM both as a single agent and in combination with standard therapies like bortezomib [1]. The following table summarizes core experimental data from a 2023 study:
| Experimental Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| Primary MM CD138+ Cells | 24-hour this compound treatment | Induced apoptosis in primary myeloma cells [1] | [1] |
| MM Cell Lines (e.g., ARP-1, CAG) | This compound (dose- & time-dependent) | Inhibited proliferation; Induced apoptosis; Caused G2/M cell cycle arrest [1] | [1] |
| Healthy Donor PBMCs | This compound (various concentrations, 24h) | Limited cytotoxic effect, suggesting selectivity for malignant cells [1] | [1] |
| MM Xenograft Mouse Model | This compound (30 mg/kg, daily) | Significantly inhibited tumor growth in vivo [1] | [1] |
Protocol 1: Isolation and Treatment of Primary MM Cells
This protocol outlines the process for isolating CD138+ plasma cells from patient samples and treating them with this compound to assess apoptosis.
1. Primary MM Cell Isolation
2. Cell Treatment
3. Apoptosis Analysis
Protocol 2: In Vitro Analysis Using MM Cell Lines
This supplementary protocol describes assays commonly performed with established MM cell lines to elucidate the mechanism of action of this compound.
1. Cell Proliferation/Viability Assay
2. Cell Cycle Analysis
3. Analysis of Signaling Pathways
The diagrams below illustrate the proposed mechanism of action of this compound and a generalized workflow for its application in primary MM cell research.
This compound is a first-in-class multi-target inhibitor that simultaneously blocks key oncogenic pathways by inhibiting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC) activities. This unique mechanism provides a powerful approach for investigating cancer cell migration and invasion, critical processes in cancer metastasis. The compound has demonstrated potent anticancer efficacy across diverse malignancies, including anaplastic thyroid cancer, multiple myeloma, bladder cancer, and castration-resistant prostate cancer, making it a valuable tool for studying metastatic behavior in various experimental models.
The dual targeting capability of this compound enables researchers to simultaneously disrupt growth factor signaling and epigenetic regulation, creating a synergistic antitumor effect that surpasses single-pathway inhibition. In quantitative high-throughput screening, this compound emerged as one of the most active compounds against aggressive cancer types, showing lower IC50 values than established chemotherapeutic agents like sorafenib, paclitaxel, carboplatin, docetaxel, and doxorubicin [1]. This enhanced activity profile, combined with its documented effects on epithelial-mesenchymal transition (EMT) markers and migration pathways, establishes this compound as an exceptional compound for studying cancer cell motility using standardized in vitro assays.
Table 1: Key Molecular Targets and Effects of this compound
| Target | Inhibition Mechanism | Downstream Effects |
|---|---|---|
| EGFR | Blocks receptor tyrosine kinase signaling | Inhibits MAPK/ERK and PI3K/AKT pathways |
| HER2 | Inhibits dimerization and activation | Reduces proliferative signaling |
| HDAC | Increases histone acetylation | Modulates gene expression, induces p21 |
The multi-target inhibitory profile of this compound enables simultaneous disruption of interconnected oncogenic pathways that collectively promote cancer cell migration, invasion, and metastasis. Mechanistically, this compound inhibits EGFR and HER2 receptor tyrosine kinases, blocking downstream activation of the MAPK signaling pathway (RAS-RAF-MEK-ERK) and the PI3K/AKT/mTOR survival pathway. Concurrently, its HDAC inhibition increases histone acetylation, altering chromatin structure and gene expression patterns to promote differentiation and cell cycle arrest [1] [2].
The compound's impact on migratory behavior is mediated through regulation of epithelial-mesenchymal transition (EMT) markers. Treatment with this compound has been shown to increase E-cadherin expression (an epithelial marker) while decreasing N-cadherin, vimentin, and β-catenin (mesenchymal markers), effectively reversing the EMT process that enables cancer cell dissemination [1]. Additionally, this compound reduces expression of survivin and XIAP, apoptosis inhibitors that contribute to treatment resistance, while inducing p21 expression, leading to cell cycle arrest at the G2/M phase [1] [2]. These coordinated effects on multiple critical pathways make this compound particularly effective for studying migration mechanisms and potential therapeutic interventions.
Diagram 1: this compound Signaling Pathway Modulation and Effects on Cell Migration. This compound simultaneously inhibits EGFR/HER2 and HDAC, blocking multiple pro-migratory pathways and modulating key regulators of cell motility.
The broad-spectrum anticancer activity of this compound has been demonstrated across diverse experimental models, with consistent effects on cell viability, proliferation, and migration. Quantitative data from multiple studies reveal that this compound exhibits potent growth inhibitory effects at low micromolar or nanomolar concentrations, highlighting its potential as an effective experimental tool for migration studies.
Table 2: Summary of this compound Efficacy Across Cancer Models
| Cancer Type | Experimental Model | Key Findings | IC50/Dosage | Reference |
|---|---|---|---|---|
| Anaplastic Thyroid Cancer | 8505c, C-643, SW-1736 cell lines | Inhibition of proliferation, cell cycle arrest (G2/M), induced apoptosis, reduced migration | 0.15-1.66 μM | [1] |
| Multiple Myeloma | ARP-1, CAG cell lines | Decreased viability, induced apoptosis, G2/M arrest, synergy with bortezomib | Dose-dependent 0.1-10 μM | [2] |
| Bladder Cancer | T24-EGFR-OE cell line | Cytotoxic effects, inhibited proliferation, cell cycle blockade, induced apoptosis | Dose-dependent 0.1-10 μM | [3] |
| Prostate Cancer | 22Rv1 xenograft model | Inhibited flAR and AR-V7 activity, reduced tumor growth in vivo | 300 nM (in vitro) | [4] |
The migration-inhibitory effects of this compound have been specifically documented in anaplastic thyroid cancer models, where the compound significantly inhibited cellular migration in transwell assays [1]. This anti-migratory activity was associated with modulation of EMT markers, including reduced expression of N-cadherin and vimentin. In multiple myeloma models, this compound demonstrated strong anti-proliferative effects across six human myeloma cell lines (AMO1, ARP-1, CAG, L363, LP-1, and OPM2), with time-dependent and dose-dependent responses [2]. The compound also showed favorable safety profiles in control experiments, demonstrating minimal cytotoxicity toward normal peripheral blood mononuclear cells (PBMCs) at concentrations effective against cancer cells [2].
The trans-well assay (Boyden chamber assay) is a robust method for investigating cancer cell migration and invasion toward chemoattractants. This protocol has been optimized for evaluating this compound effects, incorporating critical modifications to improve accuracy and reproducibility [5].
Day 1: Preparation Phase
Day 2: Assay Setup
Day 3: Assay Completion and Analysis
Diagram 2: Trans-well Migration/Invasion Assay Workflow. Sequential steps for evaluating this compound effects on cancer cell migration and invasion using trans-well chambers.
For accurate migration assessment, it is essential to count non-migrated cells on the top membrane surface, as this provides a complete picture of migratory behavior and accounts for potential effects of this compound on cell adhesion or proliferation [5]. The transparent membrane approach with DAPI staining is recommended over FluoroBlok inserts as it allows visualization of both migrated and non-migrated populations without specialized equipment.
When testing this compound, include appropriate controls: vehicle control (DMSO), positive control for migration inhibition, and untreated cells with chemoattractant. For invasion assays, ensure consistent Matrigel coating thickness and polymerization conditions. The optimal this compound concentration and treatment duration should be determined through preliminary dose-response experiments for each cell type.
The wound healing assay provides a straightforward method to evaluate collective cell migration in two dimensions. This technique is particularly valuable for investigating this compound effects on lateral cell movement and wound closure dynamics [6].
Day 1: Cell Seeding and Synchronization
Day 2: Wound Creation and Treatment
Day 3 and Beyond: Monitoring and Analysis
Diagram 3: Wound Healing Assay Workflow. Key steps for evaluating this compound effects on collective cell migration using the scratch assay method.
To distinguish anti-migratory effects from anti-proliferative effects of this compound, several approaches are recommended. Serum starvation throughout the assay minimizes proliferation contributions. Alternatively, use mitotic inhibitors like mitomycin C (1-5 μg/mL for 2 hours pretreatment) to temporarily halt cell division without affecting migration. Ensure consistent scratch width by applying uniform pressure and angle during wound creation. Using commercial wound makers can improve reproducibility.
For this compound studies, include appropriate controls: vehicle control (DMSO), positive control for migration inhibition, and untreated cells in serum-containing medium. The optimal cell density and this compound concentration should be determined empirically for each cell line, as migration rates vary significantly between cancer types.
Trans-well assay quantification should include both absolute cell counts and percentage migration calculations. The percentage migration is determined as: (Number of migrated cells / Total cells) × 100, where total cells = migrated cells + non-migrated cells [5]. This comprehensive approach accounts for potential effects of this compound on cell adhesion or viability that might independently influence apparent migration.
For wound healing assays, measure wound width at multiple predetermined points along the scratch at each timepoint. Calculate percentage wound closure using the formula: [(Width T=0 - Width T=24) / Width T=0] × 100. Alternatively, use ImageJ plugins (e.g., "MRI Wound Healing Tool") to automatically quantify wound area closure over time [6].
When analyzing results from this compound treatment, consider its multi-target mechanism. Inhibition of migration may result from combined effects on EGFR/HER2 signaling (reducing motile signals), HDAC inhibition (altering gene expression of migration regulators), and cell cycle arrest (G2/M phase) [1] [2]. The expected pattern is dose-dependent inhibition of migration in both trans-well and wound healing assays.
Correlate migration results with molecular analyses of EMT markers when possible. This compound treatment typically shows increased E-cadherin and decreased N-cadherin, vimentin, and β-catenin by immunoblotting [1]. These molecular changes confirm the compound's effect on migratory pathways and provide mechanistic insights beyond simple migration metrics.
This compound represents a groundbreaking class of targeted cancer therapeutics as a first-in-class multi-target inhibitor that simultaneously blocks multiple oncogenic pathways. This small molecule compound exhibits potent activity against three key targets: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Histone Deacetylases (HDAC). The rational design of this compound addresses a major challenge in cancer treatment—compensatory pathway activation and drug resistance—by concurrently targeting both epigenetic regulation and receptor tyrosine kinase signaling. This coordinated approach has demonstrated significant anti-tumor efficacy across various cancer types, including castration-resistant prostate cancer (CRPC), head and neck squamous cell carcinoma (HNSCC), anaplastic thyroid cancer, and bladder cancer, making it a promising therapeutic candidate for aggressive and treatment-resistant malignancies [1] [2] [3].
The molecular rationale for this compound's development stems from the recognized limitations of single-target agents in heterogeneous tumors, where compensatory mechanisms often lead to treatment resistance. By integrating HDAC inhibition with EGFR and HER2 blockade, this compound not only directly targets proliferative signaling but also modulates gene expression and protein function to enhance its therapeutic effects. This multi-target approach has shown particular promise in overcoming resistance to second-generation androgen deprivation therapies in prostate cancer, where it effectively inhibits both full-length androgen receptor (flAR) and the constitutively active AR variant AR-V7, a key driver of treatment resistance [1]. Similarly, in anaplastic thyroid cancer, comprehensive screening identified this compound as one of the most potent compounds across multiple cell lines with diverse genetic backgrounds [4].
This compound's unique mechanism centers on its ability to concurrently disrupt multiple signaling cascades critical for cancer cell survival and proliferation. The compound functions as a potent inhibitor of HDAC enzymes (Class I, II, and IV), leading to increased histone acetylation, chromatin remodeling, and altered gene expression. Simultaneously, it directly targets the tyrosine kinase domains of EGFR and HER2, blocking their auto-phosphorylation and subsequent activation of downstream pro-survival pathways. This dual approach creates a synergistic anti-tumor effect that exceeds what could be achieved with individual inhibitors targeting these pathways separately. The HDAC inhibitory activity not only modulates gene expression but also enhances the degradation of oncogenic proteins and alters the acetylation status of non-histone proteins involved in cancer progression, thereby amplifying the therapeutic efficacy beyond conventional targeted agents [1] [4].
The functional consequences of this multi-target inhibition are comprehensive disruption of cancer cell homeostasis. This compound treatment consistently demonstrates dose-dependent effects on cancer cell viability, proliferation, and apoptosis across various models. Mechanistic studies reveal that it induces cell cycle arrest, promotes caspase-dependent apoptosis, and inhibits cellular migration and invasion. At the molecular level, these effects correlate with increased expression of p21 and E-cadherin, alongside reduced expression of survivin, XIAP, β-catenin, N-cadherin, and vimentin—indicating simultaneous effects on cell cycle regulation, apoptotic resistance, and epithelial-to-mesenchymal transition. In vivo studies further support these findings, showing that this compound inhibits tumor growth and metastasis while significantly prolonging survival in mouse models of metastatic cancer [3] [4].
Table 1: Primary Pathways Targeted by this compound and Their Functional Roles
| Target/Pathway | Molecular Consequences | Downstream Effects | Biomarkers for Verification |
|---|---|---|---|
| EGFR/HER2 | Inhibition of receptor autophosphorylation | Reduced MAPK and PI3K/AKT signaling | ↓ p-EGFR, ↓ p-HER2, ↓ p-ERK, ↓ p-AKT |
| HDAC | Increased histone acetylation | Altered gene expression, cell differentiation | ↑ Acetyl-Histone H3, ↑ p21 |
| AR Signaling | Reduced AR and AR-V7 activity | Decreased PSA expression | ↓ AR-V7, ↓ flAR, ↓ PSA |
| Apoptosis Regulation | Altered BCL-2 family protein expression | Caspase activation, apoptosis induction | ↑ Cleaved Caspase-3, ↓ Survivin |
| Cell Cycle Control | Modulated cyclin and CDK expression | G1/S or G2/M cell cycle arrest | ↑ p21, ↑ p27, ↓ Cyclin B1, ↓ CDK1 |
The interconnected nature of these pathways creates a network of dependencies that this compound exploits for enhanced efficacy. HDAC inhibition has been shown to prevent compensatory upregulation of parallel resistance pathways that often limit the effectiveness of EGFR and HER2 inhibitors alone. Furthermore, the simultaneous targeting of both epigenetic regulation and growth factor signaling creates a positive feedback loop where HDAC inhibition enhances the expression of tumor suppressor genes while reducing the stability of oncogenic proteins, thereby amplifying the antitumor effects. This comprehensive approach is particularly effective against tumors with inherent or acquired resistance to single-target agents, as demonstrated in multiple preclinical models of aggressive cancers [1] [2] [4].
Diagram 1: this compound mechanism of action showing simultaneous inhibition of HDAC, EGFR, and HER2 signaling pathways. The multi-target approach disrupts both epigenetic regulation and growth factor signaling, creating synergistic anti-tumor effects.
Proper cell culture and treatment conditions are fundamental for obtaining reproducible and meaningful results in this compound pathway inhibition studies. Researchers should utilize relevant cancer cell lines based on their specific investigation—prostate cancer models (22Rv1, LNCaP, VCaP), bladder cancer lines (T24, T24-EGFR-OE), anaplastic thyroid cancer cells (8505C, C-643, SW-1736), or other appropriate models. Cells should be maintained in their recommended media (typically RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and grown at 37°C in a humidified 5% CO₂ atmosphere. For experiments assessing androgen receptor signaling in prostate cancer models, charcoal-stripped FBS should be used to eliminate potential confounding effects of serum androgens. It is critical to ensure that cells are in the logarithmic growth phase when harvested for experiments, as confluence and cellular health significantly impact pathway activity and drug response [1] [3].
This compound treatment should be optimized based on the specific cell model and experimental objectives. For most cell lines, effective concentrations range from 0.1-2.0 μM, with treatment duration typically between 6-48 hours. Preparation of this compound stock solutions requires dissolution in DMSO, with subsequent dilutions in cell culture medium to achieve the desired final concentrations while maintaining DMSO levels below 0.1% (v/v) to prevent solvent toxicity. Vehicle controls containing equivalent DMSO concentrations must be included in all experiments. For time-course studies, treatment durations of 6, 12, 24, and 48 hours are recommended to capture both early signaling changes and later downstream effects. In prostate cancer models investigating AR-V7 inhibition, researchers have employed this compound at 300 nM for 6-24 hours, which effectively suppressed AR-V7 transcriptional activity without immediate effects on cell viability [1].
Protein extraction requires careful optimization to ensure complete solubilization of target proteins while maintaining their post-translational modifications and native states. Cells should be washed twice with ice-cold phosphate-buffered saline (PBS) before lysis to remove serum proteins and media components. Lysis is optimally performed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states critical for signaling pathway assessment. For nuclear proteins like acetylated histones, or when investigating protein-protein interactions, alternative lysis buffers with milder detergents may be preferable. The lysis procedure should include a 10-minute incubation on ice with occasional vortexing, followed by sonication (10-15 seconds) to complete cell lysis and shear genomic DNA, thereby reducing sample viscosity. Cellular debris is then removed by centrifugation at 14,000-17,000 × g for 10-15 minutes at 4°C, after which the supernatant (protein lysate) is transferred to fresh pre-chilled tubes [5] [6].
Protein quantification is an essential step to ensure equal loading across Western blot samples. The Bradford or BCA assays are most commonly employed, with BCA generally preferred for its compatibility with detergents commonly found in lysis buffers. Following quantification, lysates should be diluted in Laemmli buffer (1X final concentration) containing a reducing agent (β-mercaptoethanol or DTT) to achieve a final protein concentration of 1-2 μg/μL. Samples must then be denatured by heating at 95-100°C for 5-10 minutes, cooled on ice, and briefly centrifuged before loading or storage. Prepared samples can be stored at -20°C for short-term use or -80°C for long-term preservation, though repeated freeze-thaw cycles should be avoided as they can lead to protein degradation and unreliable results [5] [7].
Electrophoresis separation begins with selecting an appropriate SDS-PAGE gel system based on the molecular weights of target proteins. As outlined in Table 2, gradient gels (4-12% Bis-Tris) are generally recommended for their broad separation range, though fixed-percentage gels may be preferred for specific molecular weight ranges. The gel should be assembled in the electrophoresis chamber and immersed in running buffer (1X Tris-Glycine-SDS or appropriate alternative). Equal protein amounts (typically 10-40 μg per lane for whole cell lysates) should be loaded alongside prestained molecular weight markers to monitor separation efficiency and facilitate subsequent molecular weight determination. Electrophoresis should be performed at constant voltage (100-150V for mini-gels) until the dye front approaches the bottom of the gel, with care taken to prevent overheating that can distort protein bands and impact transfer efficiency [5] [7] [8].
Protein transfer to a membrane is a critical step that requires optimization based on target protein characteristics. Nitrocellulose membranes with 0.2 μm pore size are suitable for most applications, though PVDF membranes offer advantages for low-abundance proteins or when membrane stripping and reprobing are anticipated. For wet transfer systems, the standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) is recommended, with transfer performed at 100V for 60-90 minutes or 30V overnight at 4°C. Semi-dry transfer systems offer faster processing (typically 15-60 minutes) but may be less efficient for proteins >150 kDa. Methanol in the transfer buffer enhances protein binding to membranes but can reduce elution efficiency for high molecular weight proteins; for such targets, reducing methanol to 10% or adding SDS to 0.1% may improve transfer. Following transfer, membrane staining with Ponceau S provides a rapid assessment of transfer efficiency and overall protein loading before proceeding with immunodetection [6] [7] [8].
Membrane blocking is essential to prevent non-specific antibody binding and reduce background signal. Blocking should be performed for 1 hour at room temperature with gentle agitation using 5% non-fat dry milk or BSA in TBST. The optimal blocking agent depends on the primary antibody—BSA is generally preferred for phospho-specific antibodies as milk contains phosphoproteins that can increase background. Following blocking, membranes should be incubated with primary antibodies diluted in blocking buffer or antibody dilution buffer according to manufacturer recommendations. Typical dilutions range from 1:500 to 1:5000, with incubation times of 1-2 hours at room temperature or overnight at 4°C for low-abundance targets. It is critical to include appropriate controls, including molecular weight markers, untreated or vehicle-treated samples, and when possible, positive and negative control lysates to verify antibody specificity [6] [8].
Detection method selection depends on experimental requirements, with chemiluminescent detection offering high sensitivity and fluorescent detection enabling multiplexing. For chemiluminescent detection, HRP-conjugated secondary antibodies are typically used at dilutions of 1:2000 to 1:10000, followed by incubation with enhanced chemiluminescence (ECL) substrates. Signal capture using a CCD camera system is recommended over film for its wider linear dynamic range, which facilitates more accurate quantification. For multiplex detection of multiple targets, fluorescent Western blotting using secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 680, IRDye 800) allows simultaneous detection of proteins with different molecular weights on the same membrane, eliminating the need for stripping and reprobing and enabling more precise quantification of expression ratios [6] [8] [9].
Table 2: Recommended Western Blot Conditions for Key this compound Targets
| Target Protein | Expected Size | Gel Recommendation | Suggested Primary Antibody Dilution | Key Detection Notes |
|---|---|---|---|---|
| p-EGFR (Tyr1068) | 170-185 kDa | 4-12% Bis-Tris | 1:1000 | Reduce exposure time to prevent saturation |
| Acetyl-Histone H3 | 17 kDa | 4-12% Bis-Tris | 1:2000 | Nuclear extraction improves signal |
| AR-V7 | 75-80 kDa | 4-12% Bis-Tris | 1:1000 | Verify with cell lines known to express AR-V7 |
| p-ERK1/2 | 42, 44 kDa | 4-12% Bis-Tris | 1:2000 | Short treatment times (15-30 min) best |
| p21 | 21 kDa | 12% Tris-Glycine | 1:1000 | HDAC inhibition strongly induces p21 |
| Survivin | 16.5 kDa | 15% Tris-Glycine | 1:2000 | This compound typically reduces expression |
| Cleaved Caspase-3 | 17, 19 kDa | 4-12% Bis-Tris | 1:1000 | Apoptosis marker for longer treatments |
Chemiluminescent detection remains the most widely used method for Western blotting due to its high sensitivity and relatively low implementation cost. This method relies on horseradish peroxidase (HRP)-conjugated secondary antibodies that catalyze the oxidation of luminol in the presence of peroxide, producing light emission at 425 nm that can be captured on X-ray film or with CCD cameras. Enhanced chemiluminescence (ECL) substrates can increase detection sensitivity up to 1000-fold, enabling visualization of poorly expressed proteins at femtogram levels. The main advantages of chemiluminescent detection include exceptional sensitivity, well-established protocols, and broad accessibility. However, limitations include a narrow linear dynamic range, single-analyte capability per membrane, and the potential for signal saturation when detecting highly abundant proteins [8] [9].
Fluorescent detection offers several advantages for comprehensive pathway analysis, particularly the ability to perform multiplex detection without membrane stripping. By using secondary antibodies conjugated to fluorophores with non-overlapping emission spectra (e.g., Alexa Fluor 680 and IRDye 800), researchers can simultaneously detect multiple proteins on the same membrane. This approach enables more accurate normalization and quantification of expression ratios between pathway components. Fluorescent detection also provides a wider linear dynamic range compared to chemiluminescence, allowing quantification of both highly abundant and low-abundance proteins on the same blot. The main limitations include requiring specialized imaging equipment and potential photobleaching of fluorophores if not handled properly. For this compound studies, fluorescent multiplexing is particularly valuable for simultaneously assessing changes in phosphorylation, acetylation, and total protein levels of key targets [9].
Robust quantification requires careful image acquisition and analysis to ensure accurate interpretation of treatment effects. For chemiluminescent signals, multiple exposure times should be captured to ensure that bands are within the linear range of detection—neither underexposed nor saturated. Densitometric analysis can be performed using software such as ImageJ or commercial alternatives, with background subtraction applied consistently across all lanes. For quantitative comparisons, target protein signals must be normalized to appropriate loading controls, with housekeeping proteins such as GAPDH, β-actin, or tubulin serving this purpose. However, researchers should verify that experimental treatments do not alter expression of these reference proteins, as this can introduce normalization errors. For phosphorylation studies, it is essential to normalize phospho-protein signals to total protein levels to distinguish true signaling changes from overall expression differences [7] [9].
This compound treatment produces distinctive molecular signatures that confirm its multi-target mechanism of action. Within 2-6 hours of treatment, researchers should observe dose-dependent increases in histone acetylation, particularly acetyl-histone H3, confirming effective HDAC inhibition. Simultaneously, phosphorylation of EGFR (Tyr1068) and HER2 should be substantially reduced, demonstrating effective receptor tyrosine kinase inhibition. Downstream of these primary targets, decreased phosphorylation of ERK1/2 and AKT typically appears within 4-8 hours, reflecting disruption of MAPK and PI3K/AKT signaling pathways. These early events precede changes in transcriptional regulators and cell cycle proteins, with p21 induction becoming evident within 8-24 hours, followed by modulation of survivin, XIAP, and other apoptosis regulators. In prostate cancer models, this compound treatment (300 nM, 24 hours) significantly reduces expression of both full-length AR and AR-V7, accompanied by decreased PSA expression, confirming effective suppression of androgen receptor signaling [1] [4].
Longer exposure to this compound (24-48 hours) typically reveals consequences of pathway inhibition on cell fate regulators. Markers of apoptosis induction, including cleaved caspase-3 and PARP, often appear in a dose-dependent manner, particularly at higher concentrations (>1 μM). Concurrently, changes in epithelial-mesenchymal transition markers may be observed, including increased E-cadherin and decreased vimentin and N-cadherin expression, suggesting a reversal of aggressive phenotypic characteristics. In bladder cancer models with EGFR overexpression, this compound treatment (0.5-2.0 μM, 48 hours) demonstrated clear dose-dependent effects on cell viability and proliferation, with corresponding molecular changes consistent with cell cycle arrest and apoptosis induction. These coordinated molecular responses across multiple pathways provide compelling evidence for this compound's integrated mechanism of action and support its development as a multi-target therapeutic agent [3] [4].
Comprehensive assessment of this compound activity requires careful experimental design to capture its effects on multiple targets and pathways. Time-course experiments (0, 2, 6, 12, 24, 48 hours) at multiple concentrations (e.g., 0.1, 0.5, 1.0, 2.0 μM) are recommended to establish kinetics and dose-response relationships for different molecular events. Including comparator agents, such as specific HDAC inhibitors (e.g., pracinostat) or EGFR inhibitors (e.g., gefitinib), can help contextualize this compound's activity and demonstrate its superior multi-target effects. In prostate cancer models, such comparisons have revealed that this compound's effects on flAR and AR-V7 are duplicated only by other HDAC inhibitors or by silencing specific HDAC isoforms (HDAC5 and HDAC10), providing important mechanistic insights [1].
Appropriate controls are essential for interpreting this compound Western blot results. These should include vehicle-treated controls (DMSO equivalent to highest treatment concentration), positive controls for specific targets (e.g., EGF stimulation for EGFR phosphorylation, known HDAC inhibitors for histone acetylation), and when possible, genetic controls such as siRNA-mediated knockdown of key targets. For animal studies, including tumor samples from vehicle-treated controls alongside this compound-treated groups enables clear assessment of in vivo target modulation. In such studies, response to this compound treatment has been associated with increased histone H3 acetylation and reduced survivin nuclear expression in tumor tissues, providing pharmacodynamic evidence of target engagement [4].
Table 3: Troubleshooting Guide for Common Western Blot Issues in this compound Studies
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Weak or No Signal | Insufficient protein transfer | Verify transfer efficiency with Ponceau S staining | Optimize transfer time; use high-quality membranes |
| Primary antibody concentration too low | Perform antibody titration experiment | Use positive control lysates to validate antibodies | |
| Incomplete protein separation | Check gel composition and running conditions | Use fresh running buffer and appropriate gel percentage | |
| High Background | Inadequate blocking | Extend blocking time or try alternative blocking agents | Use BSA instead of milk for phospho-specific antibodies |
| Antibody concentration too high | Titrate primary and secondary antibodies | Increase wash times and number of washes | |
| Non-specific antibody binding | Include no-primary antibody control | Validate antibodies with knockout cell lines if available | |
| Inconsistent Results | Protein degradation | Use fresh protease inhibitors | Keep samples on ice; avoid repeated freeze-thaw cycles |
| Unequal protein loading | Verify quantification method; stain membrane post-transfer | Load equal volumes of carefully quantified lysates | |
| Variable transfer efficiency | Include protein ladder as transfer control | Ensure consistent membrane orientation in transfer apparatus |
Technical optimization is frequently required when establishing Western blot assays for this compound studies, particularly for detecting phosphorylation changes that may be transient or compartment-specific. For phospho-protein detection, it is essential to include phosphatase inhibitors throughout the protein extraction process and maintain samples at 4°C to preserve phosphorylation states. When investigating nuclear proteins like acetylated histones or transcription factors, nuclear fractionation may significantly enhance signal-to-noise ratio by reducing cytoplasmic protein contamination. For large proteins (>150 kDa) such as EGFR, transfer conditions may require optimization, including extended transfer times, reduced methanol concentrations, or the addition of SDS to the transfer buffer to improve elution efficiency [6] [7].
Western blot analysis remains an indispensable technique for verifying this compound's multi-target mechanism of action and assessing its effects on interconnected oncogenic pathways. The protocols and application notes detailed herein provide a framework for comprehensive molecular characterization of this compound activity across diverse experimental models. When properly executed, these methods can demonstrate simultaneous inhibition of HDAC, EGFR, and HER2 signaling, accompanied by downstream effects on cell cycle regulation, apoptosis, and survival pathways. The robust verification of pathway inhibition not only advances our understanding of this compound's mechanism but also supports its continued development as a promising multi-target therapeutic agent for various cancer indications.
Current evidence points to the overexpression of ATP-Binding Cassette (ABC) transporters as a major mechanism of resistance to CUDC-101.
| Mechanism | Description | Experimental Evidence | Proposed Solution |
|---|---|---|---|
| ABCB1 (P-gp) & ABCG2 (BCRP) Overexpression | Overexpression of these efflux pumps on cancer cell membranes reduces intracellular concentration of this compound, leading to resistance [1]. | In vitro studies showing significantly reduced this compound efficacy, proapoptotic activity, and inhibition of its targets (HDAC, EGFR, HER2) in cell lines overexpressing ABCB1 or ABCG2 [1]. | Co-administration with efflux pump modulators (e.g., Elacridar for ABCG2, Tariquidar for ABCB1) [1]. This compound itself can modulate transporter function without affecting protein expression [1]. |
Here is a workflow and detailed protocols to identify if efflux pumps are causing resistance in your models and how to counteract it.
Q1: Are there any clinical trials investigating combinations to overcome this compound resistance? A1: As of now, clinical trials for this compound have focused on establishing its safety and efficacy as a monotherapy and in combination with standard chemoradiation [2]. While the preclinical data strongly supports combining it with efflux pump inhibitors [1], this specific strategy has not yet moved into reported clinical trials.
Q2: Besides efflux pumps, what other mechanisms could cause resistance to a multi-targeting agent like this compound? A2: While efflux pumps are a well-documented mechanism, resistance can arise through other pathways common to targeted therapies. Although not specifically reported for this compound in the available literature, based on general resistance mechanisms for similar agents, these could include:
Q3: What are the key pharmacodynamic markers to confirm this compound activity in my experiments? A3: To confirm that this compound is hitting its intended targets, you can measure:
The table below summarizes the half-maximal inhibitory concentration (IC50) of this compound from recent studies. Note that incubation times differ; always use the same exposure time when making comparisons.
| Cell Line | Cancer Type | Reported IC50 (μM) | Key Experimental Context |
|---|---|---|---|
| MDA-MB-231 [1] | Triple-Negative Breast Cancer | 0.28 | Pre-treatment 24h before irradiation; MTT assay 72h post-treatment. [1] |
| MCF-7 [1] | Breast Adenocarcinoma | 0.91 | Pre-treatment 24h before irradiation; MTT assay 72h post-treatment. [1] |
| MCF-10A [1] | Non-tumorigenic Breast Epithelium | 1.98 | Pre-treatment 24h before irradiation; MTT assay 72h post-treatment. [1] |
| ARP-1 [2] | Multiple Myeloma | ~0.5 - 1.0* | 48-hour exposure; dose-dependent inhibition of proliferation. [2] |
| CAG [2] | Multiple Myeloma | ~0.5 - 1.0* | 48-hour exposure; dose-dependent inhibition of proliferation. [2] |
| T24-EGFR-OE [3] | EGFR-Overexpressing Bladder | ~1.0* | 48-hour exposure; MTT assay for cell survival. [3] |
| PC-9L861Q+19del [4] | Non-Small Cell Lung Cancer (NSCLC) | ~0.4* | 48-hour exposure; various chemosensitivity methods. [4] |
| H3255L861Q+L858R [4] | Non-Small Cell Lung Cancer (NSCLC) | ~0.4* | 48-hour exposure; various chemosensitivity methods. [4] |
Note: Values marked with an asterisk () are estimates derived from dose-response figures in the original papers where an exact numerical IC50 was not provided in the available text. [2] [4] [3]*
This methodology is commonly used in the cited studies to determine IC50 values [4] [3] [1].
This compound is a multi-target inhibitor that simultaneously blocks Histone Deacetylases (HDACs), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) [2] [1]. The following diagram illustrates its mechanism and downstream effects:
Diagram: Multi-target action of this compound and downstream cellular effects. Based on [2] [4] [1].
Q1: The efficacy of this compound in my cell line is low. What could be the reason?
Q2: How should I schedule this compound treatment in combination with radiotherapy?
Q3: My primary cells are less sensitive than established cell lines. Is this normal?
Current experimental data suggests that this compound exhibits selective cytotoxicity, primarily targeting cancer cells while showing minimal effects on normal PBMCs.
| Aspect | Key Finding | Experimental Context |
|---|---|---|
| Cytotoxicity on Normal PBMCs | "The cytotoxicity of this compound to PBMCs did not increase with the increase in concentration." [1] | PBMCs isolated from healthy donors were treated with various concentrations of this compound for 24 hours. [1] |
| Safety Profile | Preclinical safety profile noted as "favorable" with "no effect on the growth of normal urinary tract epithelial cells." [2] | Evidence from a phase I clinical trial and other preclinical studies. [2] |
| Mechanism of Action | Simultaneously inhibits EGFR, HER2, and HDAC. [3] | Acts as a multi-target inhibitor; anti-tumor activity is attributed to this combined action. [1] [3] |
While a direct solution is not available, your research could focus on the following strategies to investigate and mitigate cytotoxicity.
Q: What is the basis for this compound's selectivity between cancer and normal cells?
Q: What experimental protocols can I use to validate the cytotoxicity profile?
Strategy 1: Investigate Synergistic Combinations
Strategy 2: Optimize Dosing Schedules
The following diagram illustrates the mechanism of this compound and the experimental workflow for assessing its cytotoxicity, which can guide your investigations.
The experimental data provides a positive starting point, indicating that this compound may not be highly toxic to normal PBMCs. Your research can now focus on systematically confirming this finding and exploring combination or dosing strategies to further widen its therapeutic window.
The table below summarizes effective treatment times for CUDC-101 from recent studies to help you establish a starting point for your experiments.
| Cell Line / Model | Research Context | Effective this compound Treatment Time for Apoptosis Analysis | Key Apoptotic Markers Observed | Citation |
|---|---|---|---|---|
| Multiple Myeloma (MM) Cell Lines (e.g., ARP-1, CAG) | Monotherapy | 24 to 48 hours | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9, ↑BAX, ↓Bcl-XL [1] | |
| Triple-Negative Breast Cancer (MDA-MB-231) & Non-Cancerous (MCF-10A) | Combined with Proton or X-ray Radiation | 24 hours pre-treatment before irradiation | γ-H2AX foci (DNA damage), Flow cytometry analysis (Annexin V/PI) [2] | |
| Bladder Cancer (T24-EGFR-OE) | Monotherapy | 48 hours | Flow cytometry analysis (Annexin V-FITC/PI) [3] |
Here are detailed methodologies for key apoptosis assays applied in this compound studies.
This is a standard method for quantifying early and late apoptosis.
This method confirms apoptosis by detecting the activation of key proteins.
Q1: I'm not detecting sufficient apoptosis in my cell line. What could be the reason?
Q2: How should I sequence this compound when combining it with other therapies?
Q3: What is a critical control for my flow cytometry apoptosis assay?
The diagram below illustrates the core signaling pathways targeted by this compound and a general workflow for an apoptosis experiment.
Q1: What is the recommended sequence and timing for combining this compound with radiation?
A: The optimal sequence identified in pre-clinical studies is pre-treatment with this compound 24 hours before irradiation [1].
This schedule was determined through systematic testing on breast cancer cell lines (MCF-7, MDA-MB-231) and a non-cancerous cell line (MCF-10A). Researchers irradiated cells at multiple time points (e.g., 8h, 16h, 24h) both before and after this compound administration. The 24-hour pre-treatment resulted in the lowest cell survival, making it the most effective sequence for enhancing radiation response [1].
Q2: What is the proposed mechanism behind this scheduling?
A: The 24-hour pre-treatment window allows this compound to simultaneously inhibit multiple oncogenic targets and disrupt the cancer cell's ability to repair radiation-induced DNA damage. The synergistic mechanism can be summarized as follows:
The diagram above shows how this compound pre-treatment primes cancer cells for radiation. Key mechanistic evidence from recent studies includes:
Q3: What are the typical in vitro dosing concentrations for this compound?
A: Dosing is cell-line dependent. The table below summarizes the half-maximal inhibitory concentration (IC50) values from recent studies:
| Cell Line | Cancer Type | This compound IC50 (μM) | Source / Context |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.31 | [1] |
| MCF-7 | Breast Cancer (ER+) | 1.51 | [1] |
| MCF-10A | Non-Cancerous Breast Epithelium | 1.20 | [1] |
| ARP-1 | Multiple Myeloma | ~0.5 (at 48h) | Estimated from proliferation curve [2] |
| CAG | Multiple Myeloma | ~1.0 (at 48h) | Estimated from proliferation curve [2] |
Note: These values are for reference. We highly recommend conducting dose-response curves to determine the optimal concentration for your specific experimental models.
Here is a detailed methodology for a key experiment assessing the combination of this compound and radiation, based on the literature [1].
Protocol: Clonogenic Survival Assay with this compound Pre-treatment
Objective: To quantify the enhancement of radiation-induced cell killing by this compound.
Workflow:
Detailed Steps:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity in control groups | Vehicle (DMSO) concentration too high | Ensure final DMSO concentration is low (e.g., ≤0.1%). Include a vehicle-only control in all experiments. |
| No radiosensitization effect | Sub-optimal drug concentration or timing | Verify your IC50 value. Ensure the 24-hour pre-treatment protocol is strictly followed [1]. Test a range of concentrations. |
| High variability in colony counts | Inconsistent cell seeding or drug pipetting | Ensure cells are in a single-cell suspension when seeded. Use consistent and accurate pipetting techniques. |
| Failed radiation dose delivery | Calibrate radiation source regularly. Use physical dosimetry to verify delivered dose. |
| Cancer Type / Cell Line | Observed Effect on Cell Cycle | Key Molecular Changes | IC50 / Effective Concentration | Citation |
|---|---|---|---|---|
| Multiple Myeloma (ARP-1, CAG cells) | G2/M phase arrest at high concentrations [1] | ↑ P21, P27; ↓ CDC2, Cyclin B1 [1] | Induces apoptosis in a dose-dependent manner [1] | [1] [2] [3] |
| Triple-Negative Breast Cancer (MDA-MB-231 cells) | G2/M arrest (monotherapy & with X-ray irradiation) [4] | Information not available in search results | 1.73 µM [4] | [4] |
| Bladder Cancer (T24-EGFR-OE cells) | Blocked cell cycle progression [5] | Information not available in search results | Inhibited growth vitality dose-dependently [5] | [5] |
Here are the core methodologies used in the cited studies to investigate this compound's effects.
Cell Viability and Proliferation Assay (MTT Assay)
Cell Cycle Analysis (Flow Cytometry)
Synergy Studies with Bortezomib
Inconsistent or Weak G2/M Arrest
Low Apoptosis Induction Despite Arrest
The following diagram illustrates how this compound simultaneously targets multiple pathways to induce G2/M arrest and apoptosis.
To optimize this compound for G2/M phase blockade in your experiments, consider these evidence-based strategies:
Explore Synergistic Combinations: Research shows this compound has a synergistic anti-myeloma effect when combined with bortezomib, leading to enhanced G2/M phase blockade [1]. This suggests investigating combinations with standard chemotherapeutics or targeted agents could improve efficacy.
Validate in Your Model System: The effective concentration and strength of G2/M arrest can vary significantly between cancer types and cell lines [1] [4]. Always conduct preliminary dose-response and time-course experiments in your specific research model.
Consider Combination with Radiotherapy: For triple-negative breast cancer models, pre-treatment with this compound before proton or X-ray irradiation enhanced radiation response and increased G2/M arrest [4]. This presents a promising combinatorial approach.
The table below summarizes the key stability and handling parameters for this compound based on current literature.
| Parameter | Specification / Condition | Citation |
|---|---|---|
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] [2] |
| Standard Stock Concentration | 50 mmol/L (in DMSO) | [3] |
| Long-term Storage | -80°C (for single-use aliquots) | [3] |
| Stability in Culture Medium | Stable for up to 24 hours at 37°C in DMEM with 10% FBS. | [4] |
Here is a detailed methodology for preparing and using this compound in cell-based assays, based on protocols from the search results.
1. Preparation of Stock Solution
2. Preparation of Working Dilutions
3. Standard In Vitro Assay Protocol
The following diagram illustrates the core experimental workflow and the key stability parameters to monitor at each stage.
Problem: Precipitate Formation in Working Solution
Problem: High Variability in Biological Replicates
Problem: Inconsistent or Diminished Biological Effect
The table below summarizes evidence-based sequencing protocols for this compound combination therapies from recent studies.
Table 1: Sequencing Protocols for this compound Combination Therapies
| Combination Partner | Cancer Model / Cell Line | Optimal Sequence | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Proton or X-ray Irradiation | Breast Cancer (MCF-7, MDA-MB-231, MCF-10A) | Pre-treatment with this compound 24 hours before irradiation [1] [2] | This sequence resulted in the least cell survival. It enhanced radiation response, most notably with proton irradiation in the triple-negative MDA-MB-231 cell line [1]. | |
| Bortezomib | Multiple Myeloma (ARP-1, CAG cell lines) | Co-administration (Synergy assessed via combination index) | The combination showed a synergistic anti-myeloma effect, inducing G2/M phase blockade [3]. | |
| X-ray Irradiation | Pancreatic Cancer (Su.86.86, MIA Paca-2, T3M-4) | Pre-treatment with this compound 24 hours before irradiation [4] | This compound was a more potent radiosensitizer than SAHA, enhancing radiation-induced cytotoxicity and apoptosis [4]. |
Here are answers to common technical questions you might encounter in your experiments.
Q1: What is the recommended protocol for testing this compound in combination with radiation? The most effective method identified is a 24-hour pre-treatment with this compound before radiation [1] [4]. The core methodology is as follows:
Q2: What are the reference IC50 values for this compound in various cell lines? Knowing the half-maximal inhibitory concentration (IC50) is crucial for designing experiments. Below are reference values from recent studies.
Table 2: Reference IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|
| MCF-7 | Breast Cancer | 0.31 µM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.60 µM | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial Cell | 2.70 µM | [1] |
| Multiple Myeloma Cell Panel | Multiple Myeloma (e.g., ARP-1, CAG) | Inhibits proliferation in a dose-dependent manner (approx. 0.5-5 µM) | [3] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer (e.g., MIA PaCa-2, Su.86.86) | ~1.0 µM | [4] |
Q3: With which drugs has this compound shown synergistic effects? Beyond radiation, this compound has demonstrated a synergistic effect when combined with the proteasome inhibitor bortezomib in treating multiple myeloma, leading to enhanced apoptosis and G2/M phase arrest [3].
The following diagram illustrates the core experimental workflow for radiation combination studies and the key molecular mechanisms targeted by this compound, based on the protocols described.
The table below summarizes the key differences based on preclinical studies.
| Feature | This compound | SAHA (Vorinostat) |
|---|---|---|
| Primary Targets | HDACs, EGFR, HER2 (multi-target) [1] [2] [3] | HDACs (pan-inhibitor) [1] [4] |
| Reported Potency | More potent radiosensitizer; effective at lower concentrations [1] [2] | Less potent radiosensitizer compared to this compound [1] |
| Key Mechanisms of Action | - HDAC inhibition [1]
The core difference lies in their targeting scope. The following diagram illustrates the key signaling pathways they influence.
For researchers looking to replicate or understand these findings, here is a summary of key experimental details.
This is a standard method for measuring the long-term ability of a single cell to proliferate and form a colony after treatment, crucial for evaluating radiation sensitivity.
This measures the percentage of cells undergoing programmed cell death.
These tests evaluate the potential of a treatment to promote or inhibit metastasis.
The following table summarizes the validated synergistic combinations of CUDC-101 with proteasome inhibitors.
| Proteasome Inhibitor | Cancer Type (Experimental Model) | Key Synergistic Readouts | Experimental Support |
|---|
| Carfilzomib [1] [2] | Anaplastic Thyroid Cancer (ATC) - In vitro (8505c, C-643, SW-1736, THJ-16T, THJ-29T cell lines) | • Synergistic proliferation inhibition (Combination Index, CI < 1) [1] • Enhanced cell death & caspase 3/7 activity [1] • Synergistic G2/M cell cycle arrest [1] • Increased p21 expression & PARP cleavage [1] | [1] [2] | | Bortezomib [3] | Multiple Myeloma (MM) - In vitro (ARP-1, CAG cell lines) | • Synergistic anti-proliferative effect [3] • Induction of apoptosis [3] • G2/M phase cell cycle blockade [3] | [3] |
To validate the synergistic effects, researchers typically employ a series of standardized assays. The workflow below outlines the key experimental stages from cell preparation to data analysis.
The synergistic effect arises from the simultaneous targeting of multiple complementary cellular pathways. The diagram below illustrates how this compound and proteasome inhibitors disrupt cancer cell survival.
| Cancer Type | Key Findings (In Vitro/In Vivo) | Proposed Mechanisms of Action | Experimental Models & Key Data |
|---|
| Pancreatic Cancer [1] | Synergistic reduction of cell proliferation, invasion; increased apoptosis with gemcitabine [1]. | Inhibits PI3K/Akt/mTOR and Erk pathways; suppresses EMT (↑ E-cadherin, ↓ vimentin, Snail, Slug) [1]. | Models: PANC-1, MIA PaCa-2 cells; mouse xenografts [1]. Data: Co-treatment significantly inhibited tumor growth in vivo [1]. | | Head and Neck Cancer (HNSCC) [2] | Phase 1 trial established MTD of 275 mg/m² with cisplatin-radiation; pharmacodynamic HDAC inhibition confirmed [2]. | Concurrent inhibition of HDAC, EGFR, and HER2 to overcome resistance [2]. | Models: Human clinical trial [2]. Data: MTD: 275 mg/m²; 9 of 12 patients progression-free at 1.5-year follow-up [2]. | | Anaplastic Thyroid Cancer (ATC) [3] | Potent suppression of tumor growth and metastasis; prolonged survival in mouse models [3]. | Induces cell cycle arrest, caspase-dependent apoptosis; inhibits MAPK signaling; modulates EMT markers (↑ E-cadherin, ↓ survivin, vimentin) [3]. | Models: 8505C, C-643, SW-1736 cells; mouse model [3]. Data: IC50: 0.15 μM (8505C) to 1.66 μM; inhibited tumor growth and metastasis in vivo [3]. | | Multiple Myeloma [4] | Inhibited proliferation, induced apoptosis; synergistic effect with bortezomib; reduced tumor growth in mouse xenografts [4]. | Inhibits EGFR/PI3K and HDAC pathways; induces G2/M cell cycle arrest (↑ P21, P27; ↓ CDC2, Cyclin B1) [4]. | Models: ARP-1, CAG MM cell lines; primary CD138+ cells; mouse xenografts [4]. Data: Induced apoptosis in primary MM cells; synergistic CI with bortezomib [4]. | | Triple-Negative Breast Cancer (TNBC) [5] | Enhanced cell killing with proton and X-ray radiation; increased DNA damage (γ-H2AX foci) and apoptosis [5]. | Impairs DNA damage repair; increases radiation-induced apoptosis and G2/M arrest [5]. | Models: MDA-MB-231, MCF-7, MCF-10A cells [5]. Data: Pre-treatment 24h before irradiation most effective; higher Sensitization Enhancement Ratio (SER) for X-rays (2.09) vs. protons (1.77) in MDA-MB-231 [5]. | | Bladder Cancer [6] | Cytotoxic effects, inhibited proliferation, induced apoptosis and cell cycle arrest in EGFR-overexpressing cells [6]. | Multi-target inhibition leads to growth arrest and cell death in EGFR-driven cells [6]. | Models: T24 bladder cancer cells (EGFR-overexpressing) [6]. Data: Dose-dependent inhibition of cell viability and proliferation [6]. |
For researchers looking to replicate or understand the foundational studies, here is a summary of key methodologies used across multiple studies.
| Assay Type | Protocol Summary | Key Reagents & Detection Methods |
|---|
| Cell Viability (Proliferation) [1] [6] [4] | Cells seeded in 96-well plates, treated with serial dilutions of this compound for 48-72 hours [1] [6] [4]. Viability assessed via MTT assay or ATP content measurement [1] [7] [6]. | Compounds: this compound (from Selleck Chemicals or MedChemExpress) [1] [6]. Detection: Absorbance (570 nm for MTT) [1] [6]. | | Apoptosis Assay [1] [6] [4] | Cells treated with this compound for 24-48 hours, stained with Annexin V/FITC and Propidium Iodide (PI) [1] [6] [4]. Analysis performed using flow cytometry [1] [6] [4]. | Reagents: Annexin V-FITC Apoptosis Detection Kit [6]. Additional Methods: TUNEL assay; Western blot for cleaved caspase-3, cleaved PARP [4]. | | Western Blot Analysis [1] [4] [3] | Total protein extracted post-treatment, separated by SDS-PAGE, transferred to PVDF membranes [1]. Membranes probed with primary antibodies, then HRP-conjugated secondary antibodies; signal detected with chemiluminescence [1]. | Key Antibodies (from Cell Signaling, Santa Cruz, etc.): p-AKT, AKT, p-EGFR, p-ERK, acetyl-Histone H3, E-cadherin, vimentin, cleaved caspase-3, cleaved PARP [1] [4] [3]. | | Cell Migration & Invasion (Metastasis) [1] [3] | Wound Healing: Confluent monolayer scratched, wound closure monitored [1]. Transwell Invasion: Cells placed in Matrigel-coated upper chamber; chemoattractant in lower chamber. Invaded cells fixed, stained, counted after 48 hours [1]. | Reagents: Matrigel (for invasion assay) [1]. Staining: Hematoxylin and Eosin (H&E) or crystal violet [1]. | | In Vivo Xenograft Studies [1] [4] [3] | Immunocompromised mice subcutaneously injected with cancer cells [1] [4] [3]. Upon tumor formation, mice treated with vehicle or this compound (e.g., 30 mg/kg, daily IP) [4]. Tumor volume measured regularly; tumors excised for IHC analysis post-study [1] [4] [3]. | Models: NOD-SCID or similar mice [4]. Endpoint Analysis: Tumor volume/weight; IHC for cleaved caspase-3, Ki-67, acetyl-Histone H3 [4] [3]. |
The diagrams below illustrate this compound's multi-target mechanism and a common experimental workflow for assessing its efficacy.
Diagram 1: this compound's multi-target mechanism simultaneously inhibits HDAC, EGFR, and HER2, leading to coordinated blockade of downstream signaling and multiple anticancer effects [1] [3] [8].
Diagram 2: Standard preclinical workflow for evaluating this compound, progressing from in vitro mechanistic studies to in vivo xenograft models [1] [5] [4].
The table below synthesizes findings from multiple preclinical studies comparing CUDC-101 to single-target inhibitors.
| Cancer Type / Model | Comparison Compounds | Key Findings | Proposed Mechanisms & Synergy |
|---|
| Anaplastic Thyroid Cancer (ATC) In vitro & in vivo [1] | this compound vs. Erlotinib (EGFRi), Vorinostat (HDACi) | this compound showed lower IC~50~ and higher efficacy than individual agents. Inhibited tumor growth/metastasis, prolonged survival in mice [1]. | Simultaneous inhibition of HDAC, EGFR, and HER2; Downregulation of Survivin, XIAP; Induction of p21 and E-cadherin [1]. | | Pancreatic Cancer In vitro (Radiosensitization) [2] [3] | this compound vs. SAHA (Vorinostat) | this compound a more potent radiosensitizer; achieved similar effects at lower concentrations than SAHA [2] [3]. | Enhanced radiation-induced apoptosis; stronger downregulation of prosurvival proteins (XIAP, Survivin) [2] [3]. | | Pancreatic Cancer In vitro & in vivo [4] | this compound + Gemcitabine vs. single agents | Combination synergistically inhibited cell proliferation, migration, invasion; induced apoptosis; suppressed tumor growth in xenografts [4]. | Inhibition of PI3K/Akt/mTOR and Erk pathways; suppression of Epithelial-Mesenchymal Transition (EMT) [4]. | | Head and Neck Squamous Cell Carcinoma (HNSCC) Phase I Clinical Trial [5] | this compound + Cisplatin + Radiation | Regimen was feasible; demonstrated pharmacodynamic evidence of HDAC inhibition and a trend of EGFR inhibition in patient biopsies [5]. | Successful dual-pathway inhibition confirmed in a clinical setting with concurrent chemoradiation [5]. | | Bladder Cancer In vitro [6] | this compound on EGFR-overexpressing cells | Induced cytotoxic effects, inhibited proliferation, caused cell cycle arrest, and induced apoptosis in a dose-dependent manner [6]. | Multi-target action against HDAC, EGFR, and HER2 in a model of relevant pathway activation [6]. |
This compound is designed as a single molecule that simultaneously inhibits key oncogenic targets.
The rationale for using multi-target inhibitors like this compound is rooted in the limitations of single-target agents, which often face issues of efficacy, drug resistance, and toxicity [7]. The following methodologies are commonly used to generate the comparative data.
Cell Viability and Proliferation Assays (e.g., MTT Assay) [6] [4]:
Clonogenic Survival Assay [2] [3]:
Flow Cytometry for Apoptosis and Cell Cycle [6] [4]:
Western Blot Analysis [1] [4]:
CUDC-101 is designed to simultaneously inhibit key oncogenic pathways. The table below compares its primary targets and potency (measured by IC50, the concentration needed to inhibit half of the target's activity) with other common targeted agents [1] [2] [3].
| Inhibitor | Primary Targets | Reported IC50 Values | Key Differentiating Feature |
|---|
| This compound | HDAC, EGFR, HER2 | HDAC: 4.4 nM EGFR: 2.4 nM HER2: 15.7 nM [3] | Single-molecule triple-target inhibitor; potential to overcome resistance [2]. | | Gefitinib | EGFR | EGFR: 0.5 - 37 nM (varies by mutant) [2] | Single-target EGFR inhibitor; resistance often develops [2]. | | Vorinostat (SAHA) | HDAC (Class I, II) | HDAC: ~10 nM [3] | Pan-HDAC inhibitor; single-mechanism action. | | Lapatinib | EGFR, HER2 | EGFR: 10.2 nM HER2: 9.8 nM [2] | Dual kinase inhibitor; does not target HDAC. |
This compound's mechanism can be visualized as a coordinated attack on multiple signaling hubs and their downstream effects in cancer cells. The following diagram illustrates its integrated mode of action:
The potent anti-cancer effects of this compound have been demonstrated across various human cancer cell lines. The table below summarizes its anti-proliferative activity (measured by IC50 after 72-hour treatment) in comparison with other agents [3].
| Cancer Type | Cell Line | This compound IC50 (μM) | Comparative Agent & IC50 |
|---|---|---|---|
| Breast Cancer | SK-BR-3 | 0.04 | Vorinostat combinations were less potent [3]. |
| Breast Cancer | MDA-MB-231 | 0.10 | - |
| Liver Cancer | HepG2 | 0.13 | More efficacious than Vorinostat in vivo [3]. |
| Pancreatic Cancer | BxPC3 | 0.27 | Inhibited tumor growth in HPAC model [3]. |
| Breast Cancer | MCF-7 | 0.55 | - |
| Non-Small Cell Lung Cancer | HCC827 | 0.60 | Effective in Gefitinib-resistant settings [2]. |
| Non-Small Cell Lung Cancer | H460 | 0.70 | Inhibited growth in A549 (resistant) xenograft [3]. |
A key application of this compound is its ability to enhance the effects of radiotherapy, particularly in hard-to-treat cancers like triple-negative breast cancer (TNBC).
| Cell Line / Cancer Type | Treatment Combination | Key Efficacy Metric | Result |
|---|---|---|---|
| MDA-MB-231 (TNBC) | This compound + Proton Irradiation | Sensitization Enhancement Ratio (SER) | 1.77 [4] |
| MDA-MB-231 (TNBC) | This compound + X-ray Irradiation | Sensitization Enhancement Ratio (SER) | 2.09 [4] |
| MCF-7 (Breast Cancer) | This compound + Proton Irradiation | Sensitization Enhancement Ratio (SER) | 1.50 [4] |
| Head and Neck Cancer | This compound + Cisplatin + Radiation (Clinical Trial) | Maximum Tolerated Dose (MTD) | 275 mg/m² [5] |
To enable you to evaluate and potentially replicate these findings, here are the detailed methodologies from key studies.
This methodology is adapted from the 2024 study on this compound and radiation in breast cancer cells [4].
This methodology is based on the 2023 study on this compound in bladder cancer [6].
A significant differentiator for this compound is its activity in settings where single-target agents often fail.
This compound has been evaluated in Phase 1 clinical trials, which primarily assess safety and determine dosing.
This compound is a multi-pathway inhibitor that simultaneously targets Histone Deacetylases (HDAC), EGFR, and HER2 [1] [2]. Research indicates this multi-target approach can induce apoptosis, particularly in cancer cells with specific driver pathways.
The table below summarizes key experimental findings on this compound-induced apoptosis from recent studies.
| Cancer Cell Type | Experimental Model | Key Apoptosis-Related Findings | Supporting Experimental Data |
|---|---|---|---|
| Bladder Cancer (EGFR-overexpressing T24 cells) [1] [2] | In vitro cell culture | Induced cytotoxic effects; inhibited cell proliferation; altered cell morphology; blocked cell cycle progression; caused apoptosis. | MTT cell viability assay; EdU cell proliferation assay; Flow cytometry for cell cycle and apoptosis; Transcriptome sequencing. |
| Non-Small Cell Lung Cancer (with EGFR L861Q mutation) [3] | In vitro cell culture | Showed cytotoxicity and inhibitory potential on cancer cell proliferation. | Research paper identified; specific methodological details not fully available in abstract. |
The following are key methodologies used in the cited research to evaluate this compound-induced apoptosis [2].
The diagram below illustrates how this compound simultaneously targets multiple pathways to activate apoptosis.
When conceptualizing a comparison between this compound and single-pathway inhibitors, the following points are crucial, though direct data from the search results is limited.
The table below summarizes the key biochemical and cellular data comparing CUDC-101 and vorinostat.
| Feature | This compound | Vorinostat (SAHA) |
|---|---|---|
| HDAC Inhibition (IC₅₀) | 4.4 nM (cell-free assay) [1] | 40 nM (cell-free assay) [2] |
| Primary Targets | Class I/II HDACs, EGFR, HER2 [3] [1] | Class I/II HDACs [4] |
| Selectivity | Inhibits Class I/II HDACs; not Class III (Sir-type) [1] | Broad inhibitor of Class I/II HDACs [5] [4] |
| Cellular HDAC Inhibition | Increases acetylated Histone H3, Histone H4, p53, α-tubulin [1] | Induces accumulation of acetylated histones [4] |
| Antiproliferative Activity | IC₅₀: 0.04 - 0.80 μM across various human cancer cell lines [1] | GI₅₀: ~0.5 - 10 μM across various transformed cell lines [4] |
This compound's multi-targeted action simultaneously inhibits HDAC, EGFR, and HER2, which can impair cancer cell survival and DNA damage repair more comprehensively than single-target agents [6] [7]. This multi-target approach is considered a key strategy to improve efficacy and overcome drug resistance [6].
To ensure the reproducibility of these comparisons, here are the methodologies commonly used in the cited literature.
The following diagram illustrates the multi-target mechanism of this compound compared to the single-target action of vorinostat.
This compound's integrated inhibition of HDAC, EGFR, and HER2 can suppress key survival pathways like PI3K/AKT and Erk more effectively than vorinostat alone, leading to enhanced apoptosis and anti-proliferative effects across various cancer models [2] [3].